Kyotorphin acetate
Description
Discovery and Characterization as an Endogenous Dipeptide
Kyotorphin (B1673678) was first isolated in 1979 by Japanese scientists from bovine brain extracts. wikipedia.orgscispace.comfrontiersin.org Its name is a portmanteau derived from Kyoto, the city of its discovery, and its morphine-like analgesic properties. wikipedia.org Subsequent research identified its structure as the dipeptide L-tyrosyl-L-arginine. scispace.com Kyotorphin is considered an endogenous peptide, meaning it is naturally produced within the body, and has since been identified in the brains of various vertebrates, including humans, rats, mice, guinea pigs, and rabbits. scispace.com
The regional distribution of Kyotorphin in the brain is uneven, with higher concentrations found in areas associated with pain regulation, such as the lower brain stem and the dorsal spinal cord. scispace.comnih.gov This specific localization supports its role in the body's natural pain management systems. nih.gov
Overview of Primary Research Focuses on Kyotorphin Acetate (B1210297)
The majority of research on Kyotorphin acetate has centered on its analgesic, or pain-relieving, effects. frontiersin.org Interestingly, Kyotorphin does not produce analgesia by directly binding to opioid receptors. wikipedia.org Instead, its primary mechanism of action is believed to be the stimulation of Met-enkephalin release in the brain. wikipedia.orgfrontiersin.org Met-enkephalin is an endogenous opioid peptide that then acts on opioid receptors to produce an analgesic effect. wikipedia.org Kyotorphin may also play a role in stabilizing Met-enkephalin and protecting it from degradation. wikipedia.org
Beyond its analgesic properties, research has expanded to investigate other potential biological activities of Kyotorphin and its derivatives. These areas of focus include:
Neuroprotection: Studies have explored the potential for Kyotorphin to act as a neuroprotective agent, with some research suggesting a possible role in the context of Alzheimer's disease. nih.govmedchemexpress.comunl.pt
Anti-inflammatory Effects: Some Kyotorphin derivatives have demonstrated anti-inflammatory properties. nih.gov
Antimicrobial Activity: There is also evidence to suggest that certain Kyotorphin derivatives possess antimicrobial effects. nih.govmedchemexpress.com
Regional Distribution of Kyotorphin in the Rat Brain
| Brain Region | Kyotorphin Concentration (pmol/g wet weight) |
| Cerebral Cortex | High |
| Midbrain | High |
| Medulla Oblongata | High |
| Hypothalamus | Moderate |
| Striatum | Low |
| Hippocampus | Low |
| Thalamus | Low |
| Cerebellum | Low |
This table presents a qualitative overview of Kyotorphin distribution based on available research. frontiersin.orgnih.gov
Classification as a Neuroactive and Neuromodulatory Peptide
Kyotorphin is classified as a neuroactive and neuromodulatory peptide due to its influence on the central nervous system. wikipedia.org Several key findings support this classification:
Localization: It is found in synaptosomes, the presynaptic terminals of neurons, which is consistent with a role in neurotransmission. scispace.comnih.gov
Release: Kyotorphin can be released from synaptosomes in a calcium-dependent manner when neurons are depolarized, a characteristic of neurotransmitters. nih.govnih.gov
Receptors: Research suggests the existence of specific G protein-coupled receptors for Kyotorphin in the brain. nih.govunl.pt The binding of Kyotorphin to these receptors is thought to initiate a signaling cascade involving the activation of phospholipase C. nih.gov While these receptors have been identified through binding assays, they have not yet been isolated. nih.govunl.pt
Neuromodulation: By influencing the release of other neurotransmitters, such as Met-enkephalin, Kyotorphin acts as a neuromodulator, altering the activity of neural circuits. wikipedia.orgscispace.com
The evidence strongly indicates that Kyotorphin meets the criteria for a neurotransmitter or neuromodulator, playing a physiologically significant role in the brain. scispace.comnih.gov
Biochemical Properties of Kyotorphin Synthesis and Uptake
| Parameter | Value |
| Kyotorphin Synthetase | |
| Km for Tyrosine | 25.6 µM |
| Km for Arginine | 926 µM |
| Km for ATP | 294 µM |
| Km for MgCl2 | 442 µM |
| Synaptosomal Uptake | |
| Km | 1.31 x 10⁻⁴ M |
| Vmax | 5.9 pmol/mg protein/min |
This table provides kinetic data for the enzyme responsible for Kyotorphin synthesis and for its uptake into synaptosomes. nih.gov
Biosynthetic Pathways of Kyotorphin
The formation of kyotorphin in the brain occurs through two primary pathways: de novo synthesis from L-tyrosine and L-arginine, and the processing from a precursor protein, calpastatin.
The principal pathway for kyotorphin formation is its direct synthesis from the amino acids L-tyrosine and L-arginine. nih.gov This process is catalyzed by a specific enzyme in an energy-dependent manner. This synthesis pathway is estimated to produce three to four times more kyotorphin than the degradation of precursor proteins. nih.gov
A specific kyotorphin synthetase is responsible for catalyzing the formation of kyotorphin from L-tyrosine and L-arginine. frontiersin.org The activity of this enzyme is highest in the midbrain and medulla oblongata, and within the synaptosome fractions of neurons, which correlates with the regional distribution of kyotorphin in the brain. frontiersin.orgnih.gov The molecular characterization of kyotorphin synthetase is still an area of ongoing research. frontiersin.orgnih.gov
Recent studies have identified tyrosyl-tRNA synthetase (TyrRS) as a potential kyotorphin synthetase in mammals. frontiersin.orgnih.gov While a study using Bacillus stearothermophilus TyrRS demonstrated its ability to catalyze the in vitro synthesis of kyotorphin, further research has solidified the role of mammalian TyrRS in this process. frontiersin.orgnih.gov Experiments using siRNA to silence TyrRS in PC12 cells resulted in a selective blockage of kyotorphin biosynthesis. frontiersin.org
The synthesis of kyotorphin by kyotorphin synthetase is dependent on the presence of ATP and magnesium ions (Mg2+). frontiersin.org The proposed reaction mechanism is as follows:
L-tyrosine + L-arginine + ATP → (Synthetase, Mg2+) → L-tyrosyl-L-arginine (kyotorphin) + AMP + PPi
The kinetic parameters (Km values) for the substrates and co-factors have been determined for the enzyme partially purified from rat brains and for recombinant human TyrRS (hTyrRS), as detailed in the table below.
| Substrate/Co-factor | Km Value (μM) - Partially Purified Rat Brain Enzyme | Km Value (μM) - Recombinant Human TyrRS (in vitro) |
| L-Tyrosine | 25.6 | 200 |
| L-Arginine | 926 | 1,400 |
| ATP | 294 | Not specified |
| MgCl2 | 442 | Not specified |
Table 1: Michaelis-Menten constants (Km) for Kyotorphin Synthesis.
In addition to de novo synthesis, kyotorphin can also be generated through the breakdown of a larger protein.
Kyotorphin can be processed from the protein calpastatin by the action of a calcium-activated neutral protease, also known as calpain. frontiersin.orgnih.govresearchgate.net This pathway provides an alternative source for kyotorphin, linking its production to cellular processes involving calcium signaling and protein degradation.
The Endogenous Neuropeptide this compound: A Review of its Biosynthesis, Regulation, and Clearance
Kyotorphin, a neuroactive dipeptide, plays a significant role in the central nervous system. This article delves into the intricate biochemical pathways governing the lifecycle of this compound, from its creation to its eventual degradation and removal. Understanding these processes is fundamental to appreciating its physiological functions.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H27N5O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |
InChI Key |
JSHLZRQFLJYDSZ-FXMYHANSSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origin of Product |
United States |
Distribution and Subcellular Localization of Kyotorphin Acetate
Regional Distribution within the Central Nervous System
Kyotorphin (B1673678) concentrations vary significantly across different regions of the rat brain and spinal cord, with a notable presence in areas associated with pain modulation. nih.govnih.gov
Research has consistently shown that Kyotorphin is found in high concentrations in regions integral to the pain pathway. nih.gov These areas are also known to be sensitive to the analgesic effects of morphine and electrical stimulation. nih.govfrontiersin.org Specifically, elevated levels of Kyotorphin are observed in the midbrain, which houses the periaqueductal gray (PAG), the pons and medulla oblongata, and the dorsal horn of the spinal cord. nih.govnih.gov This distribution strongly suggests a physiological role for Kyotorphin in the central control of pain. nih.gov The PAG, in particular, is a critical site for modulating nociceptive information. nih.govfrontiersin.org
While prominent in the pain pathway, Kyotorphin is also distributed in other key areas of the brain. nih.gov Notably, approximately 50% of the total Kyotorphin content in the brain is found in the cerebral cortex. frontiersin.orgnih.gov This is significant because the cerebral cortex has a low density of opioid receptors and enkephalinases, suggesting that Kyotorphin may have non-opioid-related functions in this region. frontiersin.orgunl.pt
Lower, yet significant, concentrations of Kyotorphin are present in the hypothalamus, thalamus, cerebellum, hippocampus, and striatum. nih.govfrontiersin.org The presence in the hypothalamus is noteworthy given the region's role in thermoregulation and stress responses. frontiersin.orgnih.gov
The following table details the regional distribution of Kyotorphin in the rat brain:
| Brain Region | Concentration (ng/g tissue) |
| Midbrain | 719.5 |
| Pons and Medulla Oblongata | 556.5 |
| Hypothalamus | 391.8 |
| Cerebral Cortex | 367.1 |
| Thalamus | 119.3 |
| Cerebellum | 101.8 |
| Hippocampus | 61.8 |
| Striatum | 45.5 |
| Spinal Cord (Dorsal Half) | 405.1 |
| Spinal Cord (Ventral Half) | 230.2 |
Data sourced from Ueda et al., 1980. nih.gov
Subcellular Localization in Neural Tissues
Further investigation into the location of Kyotorphin within neural cells has revealed a specific concentration in components associated with neurotransmission.
Studies on the subcellular localization of Kyotorphin have demonstrated that it is highly concentrated in the synaptosomal fraction of brain tissue. nih.govnih.gov This fraction is rich in nerve-ending particles, suggesting that Kyotorphin plays a role as a neurotransmitter or neuromodulator. nih.govnih.gov When the crude mitochondrial (P2) fraction of rat brain homogenates was further subfractionated, Kyotorphin was found to be almost exclusively localized in the synaptosomes. nih.gov
The distribution of Kyotorphin in various subcellular fractions is outlined in the table below:
| Subcellular Fraction | Concentration (ng/mg protein) | Content (% of total) |
| Nuclear P1 Fraction | 1.27 | 7.4 |
| Crude Mitochondrial P2 Fraction | 5.87 | 92.2 |
| Microsome + Cytosol S2 Fraction | 0.02 | 0.4 |
Data sourced from a 2018 review by Ueda. nih.gov
Further analysis of the P2 fraction through sucrose density gradient sub-fractionation revealed a significant concentration of 17.1 ng/mg protein in the synaptosome fraction (0.8–1.2 M sucrose), compared to 0 ng/mg protein in the myelin fraction and 0.78 ng/mg protein in the mitochondrial pellet fraction. nih.gov
Detection and Distribution in Peripheral Tissues
The presence of Kyotorphin is not limited to the central nervous system; it has also been identified in peripheral tissues, indicating a broader physiological role. nih.gov
Significant amounts of Kyotorphin have been detected in peripheral tissues such as the pituitary and adrenal glands. nih.gov The presence of Kyotorphin synthetase, the enzyme responsible for its formation, has also been confirmed in the rat adrenal glands. frontiersin.orgnih.gov This suggests that Kyotorphin may have functions within the peripheral nervous system or endocrine system. nih.govresearchgate.net
in Brown Fat Cell Systems
Currently, there is a significant gap in the scientific literature regarding the specific distribution and subcellular localization of Kyotorphin acetate (B1210297) within brown fat cells and brown adipose tissue (BAT). Extensive searches of available research have not yielded specific data on the presence of this dipeptide in different depots of brown fat or its precise location within the cellular compartments of brown adipocytes.
While one study indicates that peripheral tissues, such as brown fat cell cultures, likely contain receptors for Kyotorphin, it does not provide information on the distribution of the compound itself nih.gov. Research has detailed the regional and subcellular distribution of Kyotorphin in the brain, where it is found concentrated in the synaptosomal fraction, which contains nerve-ending particles nih.gov. However, similar detailed investigations into its localization within brown adipose tissue have not been reported.
Future research is necessary to elucidate the distribution pattern of Kyotorphin acetate in brown adipose tissue and to identify its specific subcellular compartments, which would be crucial for a comprehensive understanding of its physiological role in brown fat metabolism.
Role in Brown Fat Cell Systems
The role of Kyotorphin in brown fat cell systems appears to be modulatory, particularly in the context of preadipocyte proliferation. Research on cultured brown preadipocytes has shown that Kyotorphin does not have a direct effect on cell proliferation on its own nih.gov. However, it does exhibit an inhibitory effect on cell proliferation that is stimulated by norepinephrine nih.gov.
In studies using cultured brown preadipocytes, Kyotorphin, at concentrations between 0.01 and 1 microM, was found to inhibit the proliferation stimulated by 1 microM of norepinephrine nih.gov. This suggests a potential regulatory role for Kyotorphin in controlling the population of brown fat precursor cells.
Furthermore, both Kyotorphin and its related neuropeptide, neokyotorphin, have been observed to stimulate a comparable rise in intracellular calcium (Ca2+) in freshly isolated brown preadipocytes, similar to the effect of norepinephrine nih.gov. This indicates that brown preadipocytes possess receptors that can respond to Kyotorphin. Interestingly, at concentrations of 0.03-0.3 microM, Kyotorphin was shown to block the Ca2+ rise induced by 3 microM norepinephrine nih.gov. The peptides did not, however, affect the levels of cyclic AMP (cAMP) in either non-stimulated or norepinephrine-stimulated cultured cells nih.gov.
These findings suggest that Kyotorphin may act as a negative modulator of adrenergic signaling in brown preadipocytes, influencing their proliferation and intracellular calcium dynamics. The presence of receptors for these neuropeptides on peripheral tissue cells, such as brown fat cells, points to a potential physiological role for Kyotorphin in the regulation of brown adipose tissue development and function nih.gov.
Interactive Data Table: Effects of Kyotorphin on Brown Preadipocytes
| Compound | Concentration | Effect on Proliferation (in the presence of 1 µM Norepinephrine) | Effect on Intracellular Ca2+ Rise |
| Kyotorphin | 0.01-1 µM | Inhibition | Stimulates a rise; blocks norepinephrine-induced rise at 0.03-0.3 µM |
| Norepinephrine | 1 µM | Stimulation | Stimulates a rise |
| Neokyotorphin | 1 µM | Comparable stimulation to norepinephrine | Stimulates a rise |
Molecular and Cellular Mechanisms of Action of Kyotorphin Acetate
Analgesic Mechanisms of Kyotorphin (B1673678) Acetate (B1210297)
The analgesic properties of Kyotorphin acetate are not a result of direct interaction with opioid receptors. frontiersin.org Instead, the compound orchestrates a cascade of events that indirectly activates these receptors, leading to pain relief. This indirect mechanism is a hallmark of Kyotorphin's action and distinguishes it from classical opioid analgesics.
The primary mechanism through which this compound induces analgesia is by modulating the body's own opioid system. This involves triggering the release of endogenous opioid peptides, which then act on their respective receptors to produce an analgesic effect.
A substantial body of research has demonstrated that Kyotorphin potently stimulates the release of Methionine-Enkephalin (Met-enkephalin) from neuronal tissues. frontiersin.orgnih.govfrontiersin.orgnih.govnih.gov Studies using brain and spinal cord slices have shown a significant, dose-dependent increase in the release of immunoreactive Met-enkephalin upon application of Kyotorphin. nih.govnih.gov For instance, in guinea pig striatum and spinal cord preparations, Kyotorphin was found to induce a notable release of Met-enkephalin. nih.gov Similarly, in vitro studies with rat striatum demonstrated that Kyotorphin and its D-isomer equipotently caused a two- to three-fold stimulation of Met-enkephalin release in a calcium-dependent manner. nih.gov This specific action on Met-enkephalin release appears to be selective, as Kyotorphin did not affect the basal release of other neurotransmitters such as noradrenaline, GABA, or D-aspartate. nih.govnih.gov
While the release of Met-enkephalin is the most extensively documented effect, there is also evidence to suggest that this compound can mediate the release of Beta-Endorphin. frontiersin.org This further contributes to its analgesic profile by activating opioid receptors.
| Preparation | Kyotorphin Concentration (μM) | Fold Increase in Met-Enkephalin Release | Reference |
|---|---|---|---|
| Guinea Pig Striatal Slices | Not Specified | Significant Release | nih.gov |
| Guinea Pig Spinal Cord Slices | 10 | 2.2-fold | nih.gov |
| Rat Striatum | 500 | 2-3-fold | nih.gov |
Following their release, the endogenous opioid peptides, primarily Met-enkephalin, bind to and activate delta- and mu-opioid receptors. frontiersin.org This activation is the crucial step that translates the initial action of Kyotorphin into a tangible analgesic response. The binding of enkephalins to these G protein-coupled receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. frontiersin.org The involvement of both delta- and mu-opioid receptors suggests a broad-spectrum analgesic effect.
A key piece of evidence supporting the indirect opioid mechanism of this compound is the reversibility of its analgesic effects by naloxone, a non-selective opioid receptor antagonist. frontiersin.orgfrontiersin.orgnih.gov Numerous studies have shown that the administration of naloxone blocks or reverses the pain-relieving effects of Kyotorphin. frontiersin.orgfrontiersin.org This observation strongly indicates that the analgesic action of Kyotorphin is dependent on the activation of opioid receptors, even though Kyotorphin itself does not directly bind to them. frontiersin.org The ability of naloxone to antagonize Kyotorphin's effects provides compelling proof of its indirect action on the opioid system. frontiersin.orgfrontiersin.org
While the release of Met-enkephalin is a confirmed consequence of Kyotorphin administration, the precise molecular mechanisms driving this release are still under investigation. Several hypotheses have been put forward to explain how Kyotorphin triggers the exocytosis of enkephalin-containing vesicles.
One prominent theory involves a specific G protein-coupled receptor for Kyotorphin. frontiersin.orgnih.govnih.gov Binding of Kyotorphin to this receptor is thought to activate a G-protein (specifically Gi), which in turn stimulates phospholipase C (PLC). frontiersin.orgnih.govnih.gov This leads to the production of inositol trisphosphate (InsP3), which then binds to its receptor on the endoplasmic reticulum, causing an influx of calcium ions (Ca2+) into the cytoplasm. nih.govresearchgate.net This increase in intracellular Ca2+ is a critical trigger for the fusion of synaptic vesicles containing Met-enkephalin with the presynaptic membrane, resulting in its release into the synaptic cleft. nih.gov
Another proposed, albeit more speculative, mechanism is the synaptic vesicle displacement hypothesis. nih.govresearchgate.net This hypothesis suggests that Kyotorphin may be transported into the nerve terminal, where it could then displace Met-enkephalin from its storage within synaptic vesicles, leading to its release. nih.govresearchgate.net This proposed mechanism is analogous to the tyramine-induced release of noradrenaline. researchgate.net However, it is important to note that there is currently no direct evidence to support this hypothesis for Kyotorphin-induced Met-enkephalin release. nih.govresearchgate.net
| Proposed Mechanism | Key Molecular Players | Supporting Evidence | Status |
|---|---|---|---|
| G-Protein Coupled Receptor Signaling | Kyotorphin Receptor, Gi protein, PLC, InsP3, Ca2+ | Biochemical assays showing Gi activation and PLC-mediated Ca2+ signaling. nih.gov | Supported by evidence |
| Synaptic Vesicle Displacement | Unidentified transporters | Analogous to tyramine-induced noradrenaline release. researchgate.net | Hypothetical/Speculative nih.govresearchgate.net |
Proposed Pathways for Met-Enkephalin Release
Nitric Oxide (NO) Synthase Pathway via L-Arginine Release
Kyotorphin (L-tyrosyl-L-arginine) interacts with the nitric oxide (NO) synthase pathway, a key signaling system in the brain. L-Arginine is the endogenous substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO. nih.govnih.gov Research indicates that kyotorphin can influence NO production through different mechanisms depending on the specific NOS isoform and cellular context.
Conversely, in cultured rat glial cells treated with lipopolysaccharide (LPS) to stimulate inducible NOS (iNOS), kyotorphin was found to be a direct substrate for the enzyme. nih.gov Both kyotorphin and L-arginine caused an accumulation of nitrites, a marker for NO production. nih.gov Notably, this effect was not blocked by bestatin, an inhibitor of kyotorphin-hydrolyzing peptidase. This suggests that in this context, kyotorphin itself, and not its breakdown product, can be directly catalyzed by iNOS to produce nitric oxide. nih.gov
These findings highlight a dual role for L-arginine in the brain's nociceptive processing: it is antinociceptive through the kyotorphin-Met-enkephalin pathway and potentially nociceptive through the NO-cyclic GMP pathway. nih.gov
Opioid-Independent Analgesic Mechanisms
While the principal analgesic mechanism of kyotorphin is the release of Met-enkephalin, which then acts on opioid receptors, evidence points to the existence of opioid-independent pathways. nih.govnih.gov The primary analgesic effect is largely reversible by the opioid antagonist naloxone, which points to the downstream action of enkephalins, not a direct interaction of kyotorphin with opioid receptors. nih.govnbinno.com However, certain analgesic and physiological effects of kyotorphin are not blocked by naloxone, indicating distinct mechanisms of action. nih.gov
For instance, in a peripheral pain reflex test in mice, the analgesic effect of kyotorphin was shown to be mediated via the specific kyotorphin receptor (KTPr) and was independent of opioid receptors, as naloxone could not prevent it. nih.gov This suggests that at least in the periphery, kyotorphin can induce analgesia without relying on the opioid system.
A significant portion of the brain's total kyotorphin content—approximately 50%—is found in the cerebral cortex, an area with a relatively low density of opioid receptors and enkephalinases. nih.gov This anatomical distribution supports the potential for direct, non-opioid-mediated actions in this region.
The existence of distinct analgesic pathways is supported by the differential sensitivity of kyotorphin's effects to opioid antagonists. Research suggests two separate pathways for analgesia: one that is mediated by the release of endogenous opioids and is therefore naloxone-sensitive, and another that is opioid-independent. nih.gov The opioid-independent mechanism appears to be mediated directly through the kyotorphin receptor (KTPr). nih.gov This dual-pathway hypothesis reconciles observations where naloxone completely abolishes the analgesic activity of some kyotorphin derivatives while only partially decreasing the efficacy of others. nih.gov
Kyotorphin Receptor (KTPr) System
Kyotorphin exerts its effects through a specific G protein-coupled receptor (GPCR), which has not yet been fully identified but is functionally distinct from opioid receptors. nih.govnih.gov The existence of this receptor system is supported by specific binding assays and the actions of potent and specific antagonists, such as L-leucyl-L-arginine (Leu-Arg). nih.govnih.gov
Evidence for Specific Kyotorphin Binding Sites (High and Low Affinity)
Radioligand binding studies using tritiated kyotorphin (³H-kyotorphin) on brain membrane preparations have provided direct evidence for specific binding sites. nih.govnih.gov Scatchard plot analysis of this binding data revealed the presence of two distinct populations of binding sites: high-affinity and low-affinity sites. nih.gov
These binding sites are unevenly distributed throughout the brain, with high-affinity sites being particularly concentrated in regions associated with pain pathways and morphine analgesia. nih.gov The regional distribution of high-affinity binding shows some correlation with the distribution of kyotorphin itself and the enzyme responsible for its synthesis. nih.gov
Table 1: High- and Low-Affinity Binding Sites of ³H-Kyotorphin in Brain Membranes
| Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
|---|---|---|
| High-Affinity | 0.34 nM | 36 fmol/mg protein |
| Low-Affinity | 9.07 nM | 1.93 pmol/mg protein |
Data derived from Scatchard plot analysis of ³H-kyotorphin binding to brain membranes. nih.gov
Table 2: Regional Distribution of High-Affinity ³H-Kyotorphin Binding in Rat Brain
| Brain Region | Binding (fmol/mg protein) |
|---|---|
| Hypothalamus | 121 |
| Amygdala | 104 |
| Occipital Cortex | 77 |
| Frontal Cortex | 67 |
| Thalamus | 65 |
| Medulla Oblongata | 58 |
| Hippocampus | 57 |
| Midbrain | 53 |
| Striatum | 48 |
| Cerebellum | 39 |
Binding measured using 0.5 nM ³H-kyotorphin. nih.gov
Intracellular Signaling Cascades Mediated by KTPr
The kyotorphin receptor is coupled to the Gi/Go family of inhibitory G proteins. nih.gov Upon activation by kyotorphin, the receptor initiates an intracellular signaling cascade that involves the activation of Phospholipase C (PLC). nih.govnih.gov This is somewhat unusual, as Gi/Go proteins are typically associated with the inhibition of adenylyl cyclase. nih.gov
The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). InsP₃ binds to its receptor (InsP₃R) on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). nih.govresearchgate.net This leads to an influx of extracellular Ca²⁺ through plasma membrane channels, potentially via a conformational coupling between the InsP₃R and transient receptor potential C1 (TRPC1) channels. nih.govresearchgate.net This entire Gi-PLC-InsP₃R pathway results in a transient increase in intracellular Ca²⁺ concentration, which is believed to be a key mechanism underlying the kyotorphin-induced release of Met-enkephalin. nih.gov
G Protein-Coupled Receptor Interaction (G_i/o Coupling)
The receptor for Kyotorphin is a G protein-coupled receptor (GPCR). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov Evidence for this coupling is demonstrated by the observation that the binding of radiolabeled Kyotorphin to brain membrane preparations is inhibited in the presence of GTPγS, a non-hydrolyzable analog of GTP. frontiersin.org Furthermore, Kyotorphin stimulates low Km GTPase activity in a concentration-dependent manner, a hallmark of GPCR activation. frontiersin.org Specifically, the Kyotorphin receptor is coupled to the G_i/o family of G proteins. nih.gov This is supported by experiments where the effects of Kyotorphin were blocked by pertussis toxin, a substance known to inactivate G_i/o proteins. nih.gov This G_i/o coupling is a common mechanism for inhibitory neuronal signaling. nih.govmdpi.com
Activation of Phospholipase C (PLC) and Calcium Influx
Upon binding Kyotorphin, the activated G_i protein stimulates phospholipase C (PLC). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.org The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 subsequently binds to its receptor (InsP3R) on the endoplasmic reticulum, which triggers the release of calcium (Ca²⁺) from intracellular stores. nih.gov This signaling pathway can also lead to an influx of extracellular Ca²⁺. nih.govfrontiersin.org Studies using resealed vesicles from lysed synaptosomes have shown that Kyotorphin can induce the release of preloaded ⁴⁵Ca²⁺, an effect that is dependent on G protein activation. nih.gov This G_i-PLC-Ca²⁺ signaling module is a crucial component of Kyotorphin's mechanism of action. nih.gov
Inhibition of Adenylyl Cyclase
A primary function of the G_i alpha subunit, once dissociated from the Gβγ dimer upon receptor activation, is the inhibition of the enzyme adenylyl cyclase. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov This action reduces the intracellular production of cyclic AMP (cAMP) from ATP. mdpi.com The reduction in cAMP levels affects the activity of downstream effectors like protein kinase A (PKA), thereby altering cellular function. This inhibitory effect on adenylyl cyclase is a characteristic feature of signaling through G_i/o-coupled receptors. nih.govnih.gov
Identification and Characterization of Specific KTPr Antagonists (e.g., L-Leucine-L-Arginine)
The synthetic dipeptide L-Leucine-L-Arginine (Leu-Arg) has been identified as a potent and specific antagonist of the Kyotorphin receptor (KTPr). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.gov Unlike Kyotorphin, Leu-Arg binds to the receptor with high affinity but does not activate the associated G protein, as evidenced by its failure to stimulate low Km GTPase activity. frontiersin.orgfrontiersin.org Instead, it competitively inhibits the binding of Kyotorphin and blocks Kyotorphin-induced signaling events. nih.govfrontiersin.org This antagonistic action has been demonstrated to reverse the biological effects of Kyotorphin, such as analgesia. nih.gov The specificity of Leu-Arg makes it an invaluable tool for studying the physiological roles of the Kyotorphin system. nih.gov Competition binding assays have quantified the binding affinities of various dipeptides to the Kyotorphin binding site.
| Compound | IC₅₀ (nM) |
|---|---|
| L-Leucine-L-Arginine | 11.2 |
| Phenylalanine-Arginine | 12.7 |
| Kyotorphin (Tyrosine-Arginine) | 20.8 |
| Tyrosine-Leucine | 37.6 |
| Tyrosine-Lysine | 224 |
Challenges in the Conclusive Identification of the Putative Kyotorphin Receptor
Despite extensive research and a clear characterization of its signaling pathways, the molecular identity of the putative Kyotorphin receptor has not been conclusively determined. nih.govresearchgate.net While specific, high-affinity binding sites have been demonstrated in brain tissue, the protein responsible for this binding has not been isolated or cloned. This lack of a definitive molecular identification poses a significant challenge in the field. Without the receptor's genetic sequence and structure, creating highly specific pharmacological tools and understanding the full scope of its physiological and pathological roles remains difficult.
Mechanisms of Kyotorphin Release and Reuptake
Kyotorphin's function as a neuromodulator necessitates mechanisms for its release from and removal from the synaptic cleft.
Calcium-Dependent Release from Synaptosomes upon Depolarization
Research has shown that Kyotorphin can be taken up into synaptosomes, which are isolated nerve terminals. nih.govnih.gov This uptake is an active, temperature-dependent process. nih.gov Once loaded into these synaptosomes, Kyotorphin can be released upon stimulation. nih.govnih.gov Depolarization of the synaptosomal membrane, typically induced experimentally by a high concentration of potassium (K⁺), triggers the release of Kyotorphin. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.gov Crucially, this release is a Ca²⁺-dependent process; in the absence of extracellular calcium, depolarization-induced release is abolished. nih.gov This mechanism is characteristic of the release of classical neurotransmitters and neuropeptides, suggesting that Kyotorphin may act as a neurotransmitter or neuroregulator in the brain. nih.gov
| Kinetic Parameter | Value |
|---|---|
| Km (Uptake) | 1.31 ± 0.12 x 10⁻⁴ M |
| Vmax (Uptake) | 5.9 ± 0.5 pmol/mg protein/min |
Sodium-, Temperature-, and Energy-Dependent Reuptake by Synaptosomes
The termination of synaptic transmission for many neurotransmitters involves their rapid removal from the synaptic cleft. This is often accomplished through reuptake into the presynaptic terminal or surrounding glial cells by specific transporter proteins. Research into the cellular mechanisms of this compound has revealed a similar active reuptake process. Studies utilizing rat brain synaptosomes, which are isolated presynaptic terminals, have demonstrated that the uptake of kyotorphin is not a passive process but rather a carefully controlled mechanism dependent on several key physiological factors.
The reuptake of kyotorphin into crude synaptosomes has been shown to be a temperature-dependent process. nih.govnih.govnih.gov This reliance on temperature is a hallmark of active transport mechanisms, which are enzymatic in nature and thus sensitive to thermal changes. Furthermore, the process is saturable, indicating the involvement of a finite number of transporter proteins. Kinetic analysis of kyotorphin uptake has determined a Michaelis constant (Km) of 1.31 ± 0.12 x 10⁻⁴ M and a maximum velocity (Vmax) of 5.9 ± 0.5 pmol/mg protein/min. nih.govnih.govresearchgate.net
Crucially, the reuptake mechanism is also dependent on both sodium ions and metabolic energy. nih.govnih.govresearchgate.net The process is significantly inhibited by ouabain, a well-known inhibitor of the Na+/K+-ATPase pump. nih.govresearchgate.net This pump is responsible for maintaining the sodium gradient across the neuronal membrane, which is often used as a driving force for the co-transport of neurotransmitters. The inhibition by ouabain strongly suggests that the kyotorphin transporter is a sodium-dependent symporter, harnessing the electrochemical potential of the sodium gradient to move kyotorphin against its concentration gradient.
The energy dependence of kyotorphin reuptake is further evidenced by its significant inhibition by metabolic inhibitors such as dinitrophenol and iodoacetamide. nih.govresearchgate.net Dinitrophenol disrupts the proton gradient necessary for ATP synthesis, while iodoacetamide inhibits glycolysis. By depleting the synaptosomes of ATP, these inhibitors cripple the Na+/K+-ATPase pump, leading to a dissipation of the sodium gradient and a subsequent reduction in kyotorphin uptake. This collection of findings firmly establishes that the reuptake of kyotorphin by synaptosomes is an active, carrier-mediated process reliant on sodium, temperature, and a constant supply of metabolic energy. nih.govnih.govnih.govresearchgate.net These characteristics are consistent with the role of kyotorphin as a neurotransmitter or neuromodulator, requiring a specific and regulated mechanism for the termination of its signal. nih.gov
Table 1: Kinetic Parameters of Kyotorphin Uptake in Rat Brain Synaptosomes
| Parameter | Value |
| Michaelis Constant (Km) | 1.31 ± 0.12 x 10⁻⁴ M |
| Maximum Velocity (Vmax) | 5.9 ± 0.5 pmol/mg protein/min |
Table 2: Influence of Inhibitors on Kyotorphin Reuptake by Synaptosomes
| Inhibitor | Mechanism of Action | Effect on Kyotorphin Reuptake |
| Ouabain | Inhibition of Na+/K+-ATPase | Significant Inhibition |
| Dinitrophenol | Uncoupler of oxidative phosphorylation | Significant Inhibition |
| Iodoacetamide | Inhibitor of glycolysis | Significant Inhibition |
Physiological and Pharmacological Roles of Kyotorphin Acetate
Neuroprotective Effects
Kyotorphin (B1673678) and its analogs have demonstrated significant potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Research suggests that levels of kyotorphin are decreased in the cerebrospinal fluid (CSF) of AD patients, pointing to a potential role for this dipeptide in the disease's pathology. nih.govnih.govnih.gov
The accumulation of amyloid-beta (Aβ) peptide is a primary hallmark of Alzheimer's disease, leading to synaptic dysfunction and cognitive decline. nih.gov Studies have shown that derivatives of kyotorphin can counteract these detrimental effects.
In rat models where sporadic AD was induced by the injection of Aβ, systemic administration of the blood-brain barrier-permeable derivative, amidated-kyotorphin (KTP-NH2), was shown to prevent memory deficits. nih.govfrontiersin.org The neuroprotective mechanism involves the preservation of synaptic plasticity. nih.gov Specifically, Aβ oligomers significantly impair long-term potentiation (LTP), a key cellular mechanism for learning and memory, in hippocampal slices. nih.govnih.gov Co-incubation with KTP-NH2 successfully rescued LTP to near-control levels. nih.govnih.gov Furthermore, Aβ is known to cause a reduction in the density of dendritic spines in cortical neuronal cultures, another indicator of synaptic damage. This effect was also prevented by the presence of KTP-NH2. nih.govnih.govnih.gov
Kyotorphin and its derivatives have shown efficacy in improving cognitive function in various animal models of neurodegeneration. In a rat model of sporadic AD induced by streptozotocin (B1681764), intracerebroventricular (i.c.v.) administration of kyotorphin was found to suppress impaired spatial and working memory. nih.gov Similarly, systemic treatment with KTP-NH2 in an Aβ-induced AD model in rats prevented the development of memory deficits. nih.govnih.gov
Another relevant model involves chronic cerebral hypoperfusion, a risk factor for dementia. frontiersin.org In rats subjected to this condition, treatment with KTP derivatives, particularly an ibuprofen-conjugated version (IbKTP–NH2), enhanced cognitive performance and prevented neuronal damage in the CA1 subfield of the hippocampus. frontiersin.orgfrontiersin.org
| Model System | Kyotorphin Derivative | Key Findings | Reference(s) |
| Aβ-injected Rat (Sporadic AD Model) | KTP-NH2 | Prevented Aβ-induced memory impairments; Rescued synaptic plasticity mechanisms. | nih.govnih.govfrontiersin.org |
| Hippocampal Slices with Aβ Oligomers | KTP-NH2 | Rescued Long-Term Potentiation (LTP) that was impaired by Aβ. | nih.govnih.gov |
| Cortical Neuronal Cultures with Aβ | KTP-NH2 | Prevented the Aβ-induced decrease in dendritic spine density. | nih.govnih.gov |
| Chronic Cerebral Hypoperfusion Rat Model | KTP–NH2 and IbKTP–NH2 | Enhanced cognitive function and prevented neuronal damage in the hippocampus. | frontiersin.orgfrontiersin.org |
The protective effects of kyotorphin derivatives translate directly to improved performance in behavioral tests designed to assess cognitive function and memory. In the Aβ-induced rat model of AD, untreated animals displayed clear memory deficits in the Novel Object Recognition (NOR) and Y-maze alternation tests. nih.gov Treatment with KTP-NH2 effectively counteracted these impairments, with treated rats performing at levels comparable to control animals. nih.govfrontiersin.org These findings demonstrate that systemic administration of KTP-NH2 can mitigate Aβ-induced impairments in both long-term episodic memory and spatial working memory. frontiersin.org
Neuromodulatory Actions
Kyotorphin fulfills several criteria to be classified as a neurotransmitter or neuromodulator. wikipedia.orgfrontiersin.orgnih.gov Its distribution is uneven throughout the brain, with the highest concentrations found in the cerebral cortex. frontiersin.org Subcellular analysis shows that kyotorphin is enriched in the synaptosomal fraction, which contains nerve terminals. frontiersin.org
Studies have demonstrated that synaptosomes can release preloaded kyotorphin in a calcium-dependent manner when stimulated by high potassium concentrations, a process that mimics neuronal depolarization. nih.govfrontiersin.org The dipeptide can then be taken up again by synaptosomes through a process dependent on sodium, temperature, and energy. frontiersin.org In functional studies using bullfrog sympathetic ganglion cells, kyotorphin was found to increase the amplitude and quantal content of fast excitatory postsynaptic potentials (fast-e.p.s.p.s), suggesting it enhances the release of the neurotransmitter acetylcholine (B1216132) from preganglionic nerve terminals. nih.gov
Anti-inflammatory Activity
Derivatives of kyotorphin have been shown to possess anti-inflammatory properties. medchemexpress.comfrontiersin.org In a mouse model of inflammation induced by lipopolysaccharide (LPS), topical application of KTP-NH2 and its ibuprofen-conjugated form (IbKTP-NH2) did not cause damage to the microcirculation and effectively reduced the number of rolling and adherent leukocytes. frontiersin.orgnih.gov
Isothermal titration calorimetry studies revealed that these kyotorphin analogs can bind directly to LPS micelles. frontiersin.orgnih.gov This binding may contribute to the aggregation and subsequent elimination of LPS, thereby reducing the inflammatory cascade it initiates. frontiersin.orgnih.gov For kyotorphin itself, which did not bind to LPS, a proposed anti-inflammatory mechanism involves the production of nitric oxide (NO), as its degradation provides L-arginine, a substrate for nitric oxide synthase (NOS). frontiersin.org
Antimicrobial and Anti-biofilm Activity
In addition to its neuro-related activities, kyotorphin has been investigated for its antimicrobial potential. medchemexpress.com While the base dipeptide has no antimicrobial activity on its own, certain synthetic derivatives have shown significant efficacy. researchgate.netresearchgate.net
Derivatives designed to improve lipophilicity and resistance to degradation, such as ibuprofen-conjugated KTP-NH2 (IbKTP-NH2), exhibited significant antifungal activity against various Candida species, including clinical isolates from HIV-positive patients. researchgate.netnih.gov Atomic force microscopy revealed that these derivatives disrupt the membrane structure of Staphylococcus aureus, causing membrane blebbing, disruption, and eventual lysis. frontiersin.orgresearchgate.net Furthermore, IbKTP-NH2 demonstrated potent anti-biofilm activity against clinical Candida isolates. nih.gov Biofilms are structured communities of microorganisms that are notoriously difficult to treat, making agents with anti-biofilm properties highly valuable. mdpi.commdpi.com
| Kyotorphin Derivative | Target Pathogen(s) | Observed Effect | Reference(s) |
| IbKTP-NH2 | Candida species (including C. albicans, C. krusei) | Significant antifungal and anti-biofilm activity. | researchgate.netnih.gov |
| KTP-NH2, IbKTP-NH2 | Staphylococcus aureus | Induced membrane blebbing, disruption, and lysis. | frontiersin.orgresearchgate.net |
Activity Against Bacterial Strains (e.g., E. coli, S. pneumoniae)
While much of the research on the antibacterial effects of kyotorphin derivatives has focused on Staphylococcus aureus, studies indicate a broader spectrum of activity. nih.govresearchgate.net Derivatives of kyotorphin, such as an ibuprofen-conjugated version (IbKTP-NH2), have shown strong antimicrobial activity against multidrug-resistant bacteria. nih.gov The affinity of kyotorphin peptides for anionic lipid membranes, which are characteristic of bacteria, is thought to be a key factor in this antibacterial action. nih.gov
Table 1: Antibacterial Activity of Kyotorphin Derivatives
| Bacterial Strain | Derivative | Observed Effect | Citation |
|---|---|---|---|
| Staphylococcus aureus | KTP-NH2, IbKTP-NH2 | Membrane blebbing, disruption, and lysis | nih.govresearchgate.net |
Antifungal Activity Against Candida Species (e.g., C. albicans, C. krusei)
Kyotorphin and its synthesized derivatives have been evaluated for their antifungal properties against various Candida species. nih.govresearchgate.net Studies have included representative strains such as Candida albicans and Candida krusei, as well as several clinical isolates from patients. nih.govresearchgate.net An ibuprofen-conjugated, amidated derivative of kyotorphin (IbKTP-NH2), designed for improved lipophilicity, exhibited significant antifungal and antibiofilm activity against tested Candida strains. nih.govresearchgate.net This suggests that modified kyotorphin peptides are promising candidates for addressing fungal infections. nih.gov
Table 2: Antifungal Activity of Kyotorphin Derivatives Against Candida Species
| Fungal Strain | Derivative | Observed Effect | Citation |
|---|---|---|---|
| Candida albicans | IbKTP-NH2 | Significant antifungal and antibiofilm activity | nih.govresearchgate.net |
| Candida krusei | IbKTP-NH2 | Significant antifungal activity | nih.govresearchgate.net |
| C. dubliniensis | Various | Antifungal activity | nih.govresearchgate.net |
| C. glabrata | Various | Antifungal activity | nih.govresearchgate.net |
| C. lusitaniae | Various | Antifungal activity | nih.govresearchgate.net |
| C. parapsilosis | Various | Antifungal activity | nih.govresearchgate.net |
Proposed Mechanisms for Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Yeast-to-Hyphae Transition)
The primary proposed mechanism for the antimicrobial action of kyotorphin peptides involves the disruption of the microbial cell membrane. nih.govucl.ac.uk This direct interaction is a hallmark of many antimicrobial peptides (AMPs), which often target the anionic membranes of microbes. nih.govmdpi.com Atomic force microscopy studies have visualized the effects of kyotorphin derivatives on bacterial cells, revealing membrane blebbing, lysis, and complete disruption. nih.govresearchgate.net
This membrane-centric action is believed to be a key factor in its efficacy against both bacteria and fungi. nih.gov For fungi, general mechanisms for some antimicrobial agents include the disruption of the transition from yeast to hyphae, a critical step in the pathogenesis of species like C. albicans. researchgate.net While kyotorphin derivatives are known to affect the cell membrane, their specific role in inhibiting this yeast-to-hyphae transition is a component of ongoing investigation into their full mechanistic profile. researchgate.net It is suggested that in addition to direct physical action on the membranes, these peptides may also elicit a cellular and humoral immune response. nih.govnih.gov
Other Documented Physiological Effects
Beyond its well-known analgesic and more recently discovered antimicrobial roles, kyotorphin acetate (B1210297) is involved in several other physiological processes within the central nervous system. frontiersin.org
Antiepileptic Properties
Kyotorphin has demonstrated seizure-protecting effects in various animal models of epilepsy. frontiersin.orgnih.gov Studies have shown that kyotorphin and its analogues can exert a strong inhibitory effect on seizure intensity. nih.gov When administered into the brain, kyotorphin, neokyotorphin, and other related peptides increased the latency and reduced the severity of convulsions induced by agents like picrotoxin (B1677862) and pentylenetetrazole (PTZ). nih.govnih.gov This antiepileptic effect is dependent on the specific structure of the peptide, the dose, and the site of administration within the brain, with the CA1 hippocampus and substantia nigra reticulata being identified as sensitive target sites. nih.gov These findings suggest a potential role for kyotorphin in the modulation of neuronal excitability. frontiersin.orgfrontiersin.org
Thermoregulatory Modulation
Kyotorphin plays a significant role in the central regulation of body temperature. frontiersin.orgnih.gov Intracerebroventricular administration of kyotorphin produces a significant, dose-dependent hypothermic response in mice. nih.gov This cooling effect is notably more potent than that of Met-enkephalin. nih.gov The mechanism behind this hypothermia may involve the thyrotropin-releasing hormone (TRH) neuronal system, as the hypothermic effect of kyotorphin can be prevented by a small dose of TRH. nih.gov However, the action does not appear to be significantly mediated by opioid receptors, as it is not substantially reversed by the opioid antagonist naloxone. nih.gov
Anti-hibernation Regulation
Kyotorphin has been identified as a potential endogenous regulator of hibernation. nih.gov Research on hibernating ground squirrels has shown that kyotorphin administration can influence the arousal process. nih.gov Specifically, it delays the increase in heart rate and body temperature associated with awakening when provoked during the middle of a hibernation bout. nih.gov In mice with induced hypothermia, kyotorphin was observed to induce a progressive deepening of hypothermia, further indicating its role in modulating states of low body temperature. nih.gov
Modulation of Stress Responses and Behavioral Patterns
Kyotorphin acetate, an acetate salt of the endogenous neuropeptide kyotorphin (L-tyrosyl-L-arginine), plays a significant role in the modulation of physiological and behavioral responses to stress. Research indicates that this dipeptide can influence the Hypothalamic-Pituitary-Adrenal (HPA) axis, a primary neuroendocrine system involved in stress adaptation, and modify various behavioral patterns.
Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Kyotorphin has demonstrated the ability to attenuate stress-induced elevations of key hormones regulated by the HPA axis, namely adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). scialert.netijsr.net Studies in animal models have shown that the administration of kyotorphin and its more stable optical isomer, D-kyotorphin, can significantly reduce the increased plasma levels of ACTH and corticosterone following exposure to various stressors, including immobilization, cold, and heat. scialert.netijsr.net This suggests that kyotorphin may act as an anti-stressor agent, helping to restore homeostasis. scialert.net
The observed effects on ACTH and corticosterone levels indicate that kyotorphin may modulate the activity of the HPA axis at different levels, including the hypothalamus and the pituitary gland, which are key regulatory centers for the stress response. scialert.net The reduction in these stress markers points to the potential of kyotorphin in mitigating the physiological impact of acute stress.
| Stressor | Treatment | Effect on ACTH Levels | Effect on Corticosterone Levels |
|---|---|---|---|
| Immobilization Stress | KTP | Significant Reduction | Significant Reduction |
| Immobilization Stress | D-KTP | Significant Reduction (more potent than KTP) | Significant Reduction (more potent than KTP) |
| Cold Stress | KTP | Significant Reduction | Significant Reduction |
| Cold Stress | D-KTP | Significant Reduction | Significant Reduction |
| Heat Stress | KTP | Reduction to control levels | Significant Reduction |
| Heat Stress | D-KTP | Reduction to control levels | Significant Reduction |
Modulation of Behavioral Patterns
Kyotorphin has also been shown to influence behavioral patterns, particularly those related to exploration and anxiety. Studies have reported that kyotorphin can suppress exploratory activity in animal models. semanticscholar.org This effect is thought to be mediated by the monoaminergic brain systems, as opposed to its analgesic effects which are primarily linked to the opioid system. semanticscholar.org
Furthermore, research using behavioral tests such as the open field test has provided more specific insights into the behavioral effects of kyotorphin. For instance, intracerebroventricular administration of kyotorphin in rats has been shown to decrease motor activity. semanticscholar.org At lower doses, this effect is observed towards the end of the testing period, while higher doses can cause a more immediate and significant reduction in ambulation. semanticscholar.org Notably, a high dose of kyotorphin has been reported to induce anxiolytic (anxiety-reducing) and motor-inhibiting effects. semanticscholar.orgresearchgate.net
The influence of kyotorphin on behavior is complex and appears to be dose-dependent. While it can reduce exploratory locomotion, higher concentrations may also possess anxiety-reducing properties. These behavioral modifications, in conjunction with its effects on the HPA axis, underscore the multifaceted role of kyotorphin in the organism's response to stress.
| Dose of Kyotorphin | Effect on Motor Activity |
|---|---|
| 25 µg/rat | No significant influence on exploratory behavior compared to controls. |
| 50 µg/rat | Decreased motor activity at 5 minutes into the test. |
| 100 µg/rat | Significant diminishing in activity at 4 and 5 minutes of the test. |
Interaction with Neurotransmitter Systems
The modulatory effects of kyotorphin on stress and behavior are likely mediated through its interaction with various neurotransmitter systems. There is evidence to suggest that the activation of both the descending noradrenergic and serotonergic systems is involved in the effects of spinally administered kyotorphin. nih.gov These monoaminergic systems are known to play a crucial role in the regulation of mood, arousal, and stress responses. The interplay between kyotorphin and these neurotransmitter systems provides a potential mechanism for its observed physiological and behavioral effects.
Kyotorphin Acetate Derivatives and Analogues: Design and Biological Activity
Rationale for Derivative Development
The primary motivation for developing KTP derivatives is to address the molecule's poor bioavailability and rapid degradation in vivo. frontiersin.orgnih.govresearchgate.net The native dipeptide exhibits limited pharmacological value upon systemic administration because it struggles to cross the blood-brain barrier (BBB) and is quickly broken down by enzymes. frontiersin.orgnih.govnbinno.com Consequently, medicinal chemists have pursued strategies to enhance its lipophilicity, increase its resistance to enzymatic cleavage, and ultimately improve its potency and duration of action. frontiersin.orgnbinno.comnih.gov
A major obstacle for systemically administered neuropeptides is the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS). nih.govnih.govoipub.com Kyotorphin's inherent polarity and low lipophilicity severely restrict its ability to passively diffuse across the endothelial cells of the BBB. frontiersin.orgnih.gov To address this, researchers have developed derivatives with increased lipophilicity, making them more prone to cross this barrier. frontiersin.orgnih.gov
Strategies to enhance lipophilicity include:
Conjugation with Lipophilic Molecules: Linking KTP to lipophilic entities such as steroids (e.g., hydrocortisone or estrone) has been shown to improve BBB penetration and result in good analgesic activity after intraperitoneal administration. nih.govnih.gov Another approach involves conjugation with ibuprofen, creating a hybrid molecule, IbKTP-NH2, which leverages the lipophilic nature of the NSAID to anchor in lipid membranes and facilitate transport. nih.gov
Chemical Modification: Simple chemical changes, such as C-terminal amidation to produce KTP-NH2, increase the molecule's lipophilicity and net positive charge, which is believed to aid in its ability to cross the BBB. frontiersin.orgresearchgate.netunl.pt
Packaged and Disguised Forms: Brain-targeted chemical delivery systems have been designed where a KTP analogue is flanked by lipophilic groups, such as a cholesteryl ester, to facilitate BBB transit. researchgate.netnih.gov Once in the brain, these lipophilic groups are enzymatically cleaved to release the active peptide. researchgate.netnih.gov
These modifications are designed to overcome the physical and enzymatic barriers of the BBB, allowing the therapeutic agent to reach its target sites within the CNS. nih.govnbinno.com
Kyotorphin (B1673678) is rapidly inactivated in the body through enzymatic degradation, primarily by bestatin-sensitive aminopeptidases known as KTPases. frontiersin.orgnih.gov This rapid breakdown limits the duration and intensity of its analgesic effect. A key goal in derivative design is therefore to create analogues that are resistant to this proteolytic attack. frontiersin.orgnih.govresearchgate.net
Key strategies to improve enzymatic stability include:
Incorporation of D-Amino Acids: The initial and a highly effective approach was the substitution of L-Arginine with its D-enantiomer to create Tyr-D-Arg. This analogue is not a substrate for KTPase, rendering it less susceptible to degradation. nih.gov As a result, Tyr-D-Arg exhibits a more potent (5.6 times greater) and longer-lasting analgesic effect compared to native Kyotorphin. nih.govfrontiersin.org
N-terminal Methylation: Methylation of the N-terminal amino group, as seen in N-methyl-L-tyrosine-L-arginine (NMYR), prevents cleavage by aminopeptidases. researchgate.net This modification results in an enzymatically stable mimetic of Kyotorphin with potent analgesic effects upon systemic administration. researchgate.net
Peptide Bond Modification: Replacing the standard amide bond with a reduced amide bond (-CH2NH-) is another technique to prevent enzymatic degradation, leading to more stable analogues. researchgate.net
Cyclization: Converting the linear peptide into a cyclic structure can protect it from proteolytic attack, thereby enhancing its stability. frontiersin.org
By preventing or slowing enzymatic breakdown, these modifications lead to a longer half-life of the compound in vivo, resulting in sustained and more potent biological activity. nih.govresearchgate.net
Synthetic Strategies for Kyotorphin Acetate (B1210297) Derivatives
The creation of novel Kyotorphin analogues relies on established and advanced methods of peptide synthesis, allowing for precise control over the final chemical structure.
The synthesis of Kyotorphin derivatives is primarily achieved through two conventional methods: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). ulisboa.ptnih.gov
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for preparing peptide analogues. researchgate.net It involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is frequently employed for the synthesis of KTP derivatives. ulisboa.pt This method allows for the efficient creation of various analogues in a controlled and stepwise manner. researchgate.net
Solution-Phase Peptide Synthesis: While SPPS is often preferred, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides with structures that are difficult to assemble on a solid support. ulisboa.ptnih.gov This method involves coupling amino acid or peptide fragments in a solution until the desired sequence is obtained. nih.gov
Both techniques allow for the incorporation of protecting groups on the reactive side chains of amino acids like tyrosine and arginine to prevent unwanted side reactions during the coupling process. ulisboa.pt
To further probe the structure-activity relationship and enhance pharmacological properties, unnatural amino acids are often incorporated into the Kyotorphin sequence. researchgate.netresearchgate.net These non-proteinogenic amino acids can introduce novel chemical features, improve stability, and alter receptor interactions. researchgate.net
A notable example is the replacement of Arginine with its structural analogues, such as:
Norcanavaine (NCav): A structural analogue of arginine.
Norcanaline (NCan): A structural analogue of ornithine.
The synthesis of KTP analogues containing NCav and NCan is undertaken to understand how these arginine mimetics influence the pharmacological properties of the resulting peptides. researchgate.netresearchgate.net Studies involving these modifications aim to find a correlation between the chemical structure and the biological effects of the synthesized analogues, with the goal of generating compounds with increased potency and efficacy. researchgate.netresearchgate.net
A simple yet highly effective modification is the amidation of the C-terminal carboxylic acid group. The resulting derivative, Tyr-Arg-NH2 (KTP-NH2), has been extensively studied. frontiersin.org
This single chemical change from a carboxylic acid to an amide has profound effects:
Increased Net Charge: At physiological pH, the amidation increases the net charge of the peptide from +1 to +2. frontiersin.org
Enhanced Lipophilicity: The amidated form is more lipophilic than its precursor, KTP. researchgate.net
Improved Biological Activity: KTP-NH2 is highly analgesic following systemic administration in a wide range of acute and chronic pain models, indicating its ability to cross the BBB. frontiersin.orgresearchgate.netunl.pt It has also shown anti-inflammatory and antimicrobial properties. frontiersin.org
The synthesis of KTP-NH2 and its derivatives can be readily achieved using standard solid-phase peptide synthesis protocols. ulisboa.pt This modification represents a successful strategy for transforming the centrally-acting Kyotorphin into a systemically effective therapeutic candidate. researchgate.netunl.pt
Table 1: Selected Kyotorphin Derivatives and Their Biological Enhancements
| Derivative Name | Modification | Rationale for Development | Resulting Biological Activity |
| Tyr-D-Arg | L-Arg replaced with D-Arg | Enhance enzymatic stability | 5.6x more potent and longer-lasting analgesia than KTP nih.gov |
| KTP-NH2 | C-terminal amidation | Improve lipophilicity and BBB penetration | Highly analgesic after systemic administration frontiersin.orgresearchgate.net |
| NMYR | N-terminal methylation of Tyr | Enhance enzymatic stability | Potent analgesic effects via systemic routes researchgate.net |
| IbKTP-NH2 | N-terminal conjugation to Ibuprofen | Enhance lipophilicity and add anti-inflammatory action | Potent analgesic and anti-inflammatory effects nih.gov |
| Hydrocortisone-KTP | Conjugation to hydrocortisone | Improve lipophilicity and BBB penetration | Good analgesia after systemic administration nih.govnih.gov |
| Tyr-NCav | Arg replaced with Norcanavaine | Explore structure-activity relationship | Analgesic activity researchgate.netresearchgate.net |
Conjugation with Functional Molecules
The conjugation of kyotorphin (KTP) with other functional molecules represents a strategic approach to enhance its therapeutic potential. This method aims to improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier (BBB), and to introduce additional biological activities. By covalently linking kyotorphin to other well-characterized molecules, researchers have developed hybrid compounds with multifaceted pharmacological profiles.
To address the poor BBB permeability of kyotorphin, researchers have designed derivatives by grafting ibuprofen (IBP), a non-steroidal anti-inflammatory drug (NSAID), to the N-terminus of kyotorphin and its amidated form (KTP-NH2). researchgate.netresearchgate.net This strategy produced two new derivatives, IBP-KTP (IbKTP-OH) and IBP-KTP-amide (IbKTP-NH2). researchgate.net The rationale behind this conjugation is twofold: to increase the lipophilicity of the peptide, thereby facilitating its passage across the BBB, and to combine the analgesic properties of kyotorphin with the anti-inflammatory action of ibuprofen. researchgate.netmdpi.com
The conjugation with ibuprofen was found to enhance the peptide's interaction with cell membranes, showing a specific affinity for anionic fluid bilayers. researchgate.net A direct correlation was established between this increased affinity for anionic lipids and the resulting analgesic effect. researchgate.net In studies, IbKTP-NH2 emerged as the most potent analgesic of the two, demonstrating significant activity. researchgate.net It is suggested that IbKTP-NH2 crosses the BBB and exerts its effects by activating both opioid-dependent and independent pathways. researchgate.net Furthermore, in a rat model of chronic cerebral hypoperfusion, both KTP-NH2 and IbKTP-NH2 were found to improve memory deficits and prevent neuronal injury in the CA1 region of the hippocampus. researchgate.netmdpi.com IbKTP-NH2 was particularly effective in restoring normal memory function, an effect potentially augmented by the neuroinflammatory-mitigating properties of the ibuprofen moiety. researchgate.netmdpi.com
| Compound | Key Design Feature | Observed Biological Activity | Proposed Mechanism of Action |
|---|---|---|---|
| IbKTP-NH2 | Ibuprofen covalently linked to the N-terminal of KTP-NH2. researchgate.net | - Potent analgesic activity. researchgate.net | - Enhanced BBB crossing due to increased lipophilicity. researchgate.net |
| IbKTP-OH | Ibuprofen covalently linked to the N-terminal of KTP. researchgate.net | - Analgesic activity (less potent than IbKTP-NH2). researchgate.net | - Increased peptide-membrane interaction. researchgate.net |
Another approach to enhance the lipophilicity and biological activity of kyotorphin involves its conjugation with steroids. Researchers have synthesized derivatives where kyotorphin is covalently bonded to hydrocortisone or estrone. nih.govnih.gov Specifically, hydrocortisone-21-O-yl-succinyl-Tyr-Arg-OH and estrone-3-O-yl-acyl-Tyr-Arg-OH were created. nih.gov
These steroid-conjugated derivatives were evaluated for their analgesic properties using the tail-flick test. The results indicated that the potency of both the hydrocortisone and estrone conjugates was significantly higher than that of kyotorphin alone. nih.gov The enhanced effect was observed following both central nervous system and/or peripheral administration. nih.gov It has been suggested that the steroid component may enhance the effect of kyotorphin by increasing the number of its receptors. nih.gov This strategy demonstrates that linking kyotorphin to steroids can lead to derivatives with improved pharmacokinetic and pharmacodynamic profiles. nih.gov
| Compound | Conjugated Steroid | Key Research Finding |
|---|---|---|
| Hydrocortisone-KTP | Hydrocortisone | Exhibited significantly higher analgesic potency than KTP alone in the tail-flick test. nih.govnih.gov |
| Estrone-KTP | Estrone | Showed significantly higher analgesic potency than KTP alone in the tail-flick test. nih.govnih.gov |
Beyond NSAIDs and steroids, other functional molecules have been conjugated to kyotorphin to create derivatives with unique properties. nih.govnih.gov These "function-added" derivatives often exhibit biological activities that are a composite of both kyotorphin and the conjugated molecule. nih.govnih.gov
Kyotorphin-Nitroxide: A series of novel kyotorphin-nitroxide hybrid molecules have been designed and synthesized. These compounds were developed to protect mitochondria from oxidative damage, a factor in various pathologies. Research has shown that these hybrids possess free radical scavenging, anti-inflammatory, and analgesic activities. Their protective effects are believed to be partly due to their ability to maintain optimal mitochondrial function.
Design of Brain-Targeted Chemical Delivery Systems (CDS)
Brain-targeted chemical delivery systems (CDS) represent a sophisticated strategy to deliver neuroactive peptides like kyotorphin analogues to the central nervous system. nih.govnih.gov This approach uses a sequential metabolism process to exploit the specific transport properties of the blood-brain barrier, allowing for site-enhanced and sustained release of the therapeutic agent. The core principle involves creating a prodrug form of the peptide that is inactive and lipophilic, enabling it to cross the BBB. Once in the brain, it is converted to a charged, active form that is "locked-in" and then slowly releases the active peptide. nih.gov
A key component of the CDS for kyotorphin is the use of a redox targetor system. nih.govnih.gov A common implementation involves attaching a 1,4-dihydrotrigonellyl moiety, a lipophilic carrier, to the N-terminus of the peptide. nih.govnih.gov This carrier facilitates the transport of the entire molecule across the BBB.
The connection between the redox targetor and the kyotorphin analogue is often made using strategically selected L-amino acid spacers. nih.govnih.gov These spacers, which can include amino acids like proline or a combination such as proline-alanine, are crucial for the subsequent enzymatic release of the active peptide. nih.gov For a kyotorphin analogue like Tyr-Lys to be successfully targeted to the brain using this system, the ε-amine group of lysine also needs to be converted to a lipophilic function, for example, by coupling it to a Boc moiety. nih.gov The entire construct is designed as a packaged, disguised form of the active peptide, flanked by the redox targetor at the N-terminus and another lipophilic group, such as a cholesteryl ester, at the C-terminus. nih.govnih.gov
| Component | Function | Example |
|---|---|---|
| Redox Targetor | Lipophilic carrier to facilitate BBB crossing. nih.gov | 1,4-dihydrotrigonellyl moiety. nih.govnih.gov |
| Amino Acid Spacer(s) | Links the targetor to the peptide and allows for enzymatic cleavage. nih.gov | Proline, Proline-Proline. nih.gov |
| C-Terminus Lipophilic Group | Increases overall lipophilicity of the prodrug. nih.gov | Cholesteryl ester. nih.govnih.gov |
Once the CDS-peptide construct has entered the brain, a process of enzymatic bioactivation begins. nih.govnih.gov The lipophilic 1,4-dihydrotrigonellyl carrier is oxidized in the brain to its charged trigonellyl (pyridinium) salt form. This charge prevents the molecule from diffusing back out across the BBB, effectively "locking" it within the central nervous system. nih.gov
Following this lock-in mechanism, a sequence of enzymatic cleavages occurs. nih.govnih.gov Enzymes within the brain, such as proline endopeptidase or dipeptidyl peptidase, act on the amino acid spacers and other linkages to gradually remove the carrier and lipophilic moieties. nih.gov This sequential bioactivation results in the slow and sustained release of the active Tyr-Lys dipeptide. nih.govnih.gov This mechanism has been shown to produce significant and prolonged analgesic activity in animal models, as demonstrated by the rat tail latency test. nih.govnih.gov The activity of these systems can be antagonized by naloxone, supporting the brain-targeted release and action of the kyotorphin analogue. nih.gov
Structure-Activity Relationships of Kyotorphin Analogues: Design and Biological Activity of Kyotorphin Acetate Derivatives and Analogues
The inherent therapeutic potential of kyotorphin (Tyr-Arg) is significantly hampered by its rapid enzymatic degradation and poor penetration of the blood-brain barrier. These limitations have spurred extensive research into the design and synthesis of kyotorphin analogues with improved pharmacokinetic and pharmacodynamic profiles. By systematically modifying the structure of the parent dipeptide, scientists have elucidated critical structure-activity relationships (SARs) that govern its biological activity. These studies have paved the way for the development of more potent and stable kyotorphin derivatives with enhanced analgesic properties.
Influence of D-Amino Acid Substitutions (e.g., D-Arginine, N-Methyl Tyrosine-Arginine)
A primary strategy to enhance the stability of kyotorphin against enzymatic degradation involves the substitution of L-amino acids with their D-isomers. This modification sterically hinders the approach of peptidases, thereby prolonging the half-life of the analogue and enhancing its biological effect.
One of the most well-studied examples is the substitution of L-Arginine with D-Arginine to yield Tyr-D-Arg. This analogue has demonstrated significantly greater and longer-lasting analgesic effects compared to the parent kyotorphin. The increased potency is primarily attributed to its resistance to degradation by kyotorphin-degrading enzymes. While Tyr-D-Arg shows a similar capacity to induce Met-enkephalin release as kyotorphin, its enhanced stability allows for a more sustained action, resulting in superior analgesic activity.
Another key modification is N-methylation, as seen in N-methyl-L-tyrosine-L-arginine (NMYR). This modification at the N-terminus of the tyrosine residue also confers enzymatic stability. NMYR has been shown to be a potent, enzymatically stable mimetic of kyotorphin, producing robust analgesic effects in various pain models researchgate.net. The analgesic action of NMYR is mediated through the release of endogenous opioid peptides, as its effects are abolished in mice lacking the preproenkephalin or proopiomelanocortin genes researchgate.net.
Furthermore, the incorporation of D-Arginine has been explored in the context of larger peptides, such as dermorphin analogues. The substitution of the second amino acid with D-Arg in dermorphin, a potent opioid peptide, has been shown to significantly influence its antinociceptive activity, highlighting the broad applicability of D-amino acid substitution in designing potent analgesics.
| Analogue | Modification | Effect on Biological Activity |
|---|---|---|
| Tyr-D-Arg | Substitution of L-Arg with D-Arg | Increased enzymatic stability, leading to more potent and longer-lasting analgesia. |
| N-methyl-L-tyrosine-L-arginine (NMYR) | N-methylation of the Tyrosine residue | Enhanced enzymatic stability and potent analgesic effects mediated by endogenous opioid release. |
| Dermorphin analogues with D-Arg | Incorporation of D-Arg | Significant impact on antinociceptive potency. |
Correlation Between Structural Modifications and Pharmacological Properties
Beyond D-amino acid substitutions, a range of other structural modifications have been investigated to improve the pharmacological properties of kyotorphin. These modifications are primarily aimed at increasing lipophilicity to enhance blood-brain barrier permeability and further improving resistance to enzymatic degradation.
A key strategy involves the development of brain-targeted chemical delivery systems (CDS) or prodrugs. This approach entails attaching lipophilic moieties to the kyotorphin analogue, which facilitates its passage across the blood-brain barrier. Once in the central nervous system, these lipophilic groups are designed to be cleaved by brain-specific enzymes, releasing the active kyotorphin analogue in a targeted and sustained manner. This "molecular packaging" strategy has been successfully applied to kyotorphin analogues, demonstrating the potential to overcome the challenge of brain delivery for peptide-based therapeutics.
Other structural modifications include the synthesis of analogues with unnatural amino acids, such as norcanavaine and norcanaline, which are structural analogues of arginine. These modifications can influence the binding affinity of the analogue to its receptor and its susceptibility to enzymatic degradation. For instance, amidation of the C-terminus, as in KTP-NH2, alters the net charge of the peptide and has been shown to influence its analgesic efficacy.
The correlation between these structural modifications and the resulting pharmacological properties is a central theme in the development of kyotorphin-based therapeutics. Increased lipophilicity generally correlates with improved brain penetration, while modifications that confer enzymatic resistance lead to a longer duration of action and increased potency.
| Structural Modification | Rationale | Impact on Pharmacological Properties | Example |
|---|---|---|---|
| Increased Lipophilicity | Enhance blood-brain barrier penetration. | Improved central nervous system bioavailability and analgesic effect. | Brain-targeted chemical delivery systems (CDS). |
| Incorporation of Unnatural Amino Acids | Alter receptor binding and enzymatic stability. | Can lead to enhanced potency and duration of action. | Analogues with norcanavaine or norcanaline. |
| C-terminal Amidation | Modify net charge and stability. | Influences analgesic efficacy. | KTP-NH2. |
Insights from Molecular Docking Studies with Receptors
Molecular docking studies have provided valuable insights into the interactions between kyotorphin analogues and their putative receptors, particularly the µ-opioid receptor, which is indirectly activated by the kyotorphin-induced release of enkephalins. These computational models help to elucidate the structural basis of the observed structure-activity relationships and guide the rational design of new, more potent analogues.
Docking studies have revealed a correlation between the in vivo analgesic activity of kyotorphin analogues and their binding affinity to the µ-opioid receptor. These studies suggest that the size of the molecule and the presence of specific functional groups are critical determinants of binding. Smaller analogues may be able to penetrate the binding pocket of the receptor more easily, leading to a more stable ligand-receptor complex and, consequently, a stronger and more prolonged biological effect.
Furthermore, these studies have identified distinct interaction motifs for different ligands within the µ-opioid receptor. For instance, specific amino acid residues in the transmembrane helices of the receptor have been identified as key interaction points. The phenolic ring of the tyrosine residue in kyotorphin is thought to be crucial for receptor interaction, potentially through π-π stacking and hydrogen bonding. The positively charged guanidinium group of the arginine residue is also believed to form important electrostatic interactions with acidic residues in the receptor's binding pocket.
By understanding these specific molecular interactions, researchers can design new analogues with modified functional groups that are predicted to have enhanced binding affinity and, therefore, greater biological activity. This computational approach, in conjunction with synthetic chemistry and pharmacological testing, provides a powerful platform for the development of next-generation kyotorphin-based analgesics.
Research Methodologies and Experimental Models in Kyotorphin Acetate Studies
In Vitro Experimental Approaches
In vitro methods provide a controlled environment to study the specific molecular and cellular effects of Kyotorphin (B1673678) acetate (B1210297). These approaches are fundamental for dissecting mechanisms related to neurotransmitter release, receptor interaction, neuroprotection, antimicrobial activity, and neuronal excitability.
A primary mechanism attributed to Kyotorphin's analgesic effect is its ability to induce the release of endogenous opioid peptides, specifically Met-enkephalin. wikipedia.org Assays using nervous system tissue preparations are critical for demonstrating this effect.
The methodology typically involves the use of brain or spinal cord slices, often from the striatum, which are superfused in a temperature-controlled medium (e.g., Krebs-bicarbonate medium at 37°C). nih.gov The release of Met-enkephalin into the superfusate is measured over time, commonly by radioimmunoassay. nih.gov To stimulate release, preparations can be depolarized with a high concentration of potassium chloride (KCl) or via electrical field stimulation. nih.govnih.gov
Key findings from these assays demonstrate that Kyotorphin induces a concentration-dependent increase in Met-enkephalin release. nih.gov This release is shown to be a physiologically relevant process, as it is calcium-dependent and can be abolished by tetrodotoxin, an inhibitor of voltage-gated sodium channels, indicating a reliance on neuronal firing. nih.govdntb.gov.ua Studies have also utilized synaptosomes, or isolated nerve-ending particles, to show that Kyotorphin itself can be taken up and subsequently released in a calcium-dependent manner following depolarization. nih.govfrontiersin.org
| Experimental Preparation | Stimulus | Key Finding | Reference |
|---|---|---|---|
| Guinea Pig Striatal and Spinal Cord Slices | Kyotorphin Application | Kyotorphin produced a concentration-dependent increase in Met-enkephalin release. | nih.gov |
| Rat Striatal Slices | Kyotorphin and D-kyotorphin | Both peptides stimulate Met-enkephalin release. | scilit.com |
| Guinea Pig Striatal Slices | Kyotorphin Application | The release was found to be calcium-dependent and was abolished by tetrodotoxin. | nih.govdntb.gov.ua |
| Rat Brain Synaptosomes | High K+ Depolarization | Preloaded Kyotorphin is released in a Ca2+-dependent manner. | nih.govfrontiersin.org |
A crucial aspect of understanding Kyotorphin's pharmacology is determining its interaction with opioid receptors. Despite producing naloxone-reversible analgesia, studies consistently show that Kyotorphin does not directly bind to opioid receptors. wikipedia.orgnih.govnih.gov This has been established through competitive binding assays.
In these studies, brain membrane preparations are incubated with a radiolabeled opioid ligand (one that is known to bind to a specific opioid receptor type, e.g., mu, delta, or kappa). The ability of Kyotorphin to displace the radiolabeled ligand is then measured. Results have shown that Kyotorphin fails to displace these ligands, indicating it does not bind to these opioid receptor sites. nih.gov Similarly, derivatives such as amidated-kyotorphin (KTP-NH2) have demonstrated a low affinity for opioid receptors. frontiersin.org
Instead of direct binding, research suggests Kyotorphin interacts with its own specific G protein-coupled receptor. nih.govfrontiersin.org Binding assays using radiolabeled 3H-kyotorphin on brain membrane preparations have identified both high-affinity (Kd: 0.34 nM) and low-affinity (Kd: 9.07 nM) binding sites, which are distinct from the classical opioid receptors. nih.gov
Kyotorphin and its derivatives have been investigated for their neuroprotective properties, particularly in models relevant to neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Primary neuronal cultures are a key tool for these investigations.
These models typically use neurons harvested from the cortex or hippocampus of embryonic rodents (e.g., Sprague-Dawley rats). nih.gov The cultured neurons can be exposed to neurotoxic agents, such as pre-aggregated Amyloid β (Aβ) peptide, to simulate the pathological conditions of AD. nih.govnih.gov The neuroprotective effects of Kyotorphin derivatives are then assessed by measuring various cellular health markers. A key metric is the analysis of dendritic spine density, often visualized by immunocytochemistry using neuronal markers like microtubule-associated protein 2 (MAP2). nih.gov
Studies have shown that Aβ oligomers cause a significant reduction in the density of dendritic spines in cortical neuronal cultures. nih.govnih.gov Co-incubation with the Kyotorphin derivative KTP-NH2 has been found to prevent this Aβ-induced decrease in spine density, demonstrating a direct neuroprotective effect at the synaptic level. nih.govnih.gov
While Kyotorphin itself lacks antimicrobial properties, certain synthetic derivatives have shown significant activity against bacteria and fungi. nih.govresearchgate.net Various cell culture systems are employed to evaluate this potential.
Standard methods include broth microdilution assays to determine the minimum inhibitory concentration (MIC) against planktonic (free-floating) microorganisms, such as Staphylococcus aureus and various Candida species. nih.govnih.gov To assess activity against more complex microbial communities, researchers use models of biofilm formation. The ability of the peptides to inhibit biofilm formation or eradicate established biofilms is quantified using techniques like the XTT reduction assay, which measures metabolic activity, or by direct colony-forming unit (CFU) enumeration. mdpi.com
Advanced imaging techniques, particularly Atomic Force Microscopy (AFM), have been instrumental in elucidating the mechanism of action. nih.govresearchgate.net AFM allows for the nanoscale visualization of bacterial surfaces, revealing that Kyotorphin derivatives perturb the membrane structure of S. aureus, leading to observable effects like membrane blebbing, disruption, and eventual cell lysis. nih.govresearchgate.net
| Kyotorphin Derivative | Target Organism | Assay/Methodology | Observed Effect | Reference |
|---|---|---|---|---|
| KTP-NH2, IbKTP, IbKTP-NH2 | Staphylococcus aureus | Atomic Force Microscopy (AFM) | Induced membrane blebbing, disruption, and lysis. | nih.govresearchgate.net |
| IbKTP-NH2 | Candida species (including clinical isolates) | Broth microdilution, Scanning Electron Microscopy (SEM) | Significant antifungal and anti-biofilm activity. | nih.gov |
| KTP-NH2, IbKTP-NH2 | Staphylococcus aureus | - | Demonstrated membrane disruption. | nih.gov |
Electrophysiological techniques are used to measure how Kyotorphin affects the functional properties of neurons and synapses. These studies are often performed on acute hippocampal slices from rodents.
A key experimental paradigm is the measurement of long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.com Field excitatory postsynaptic potentials (fEPSPs) are recorded in a specific hippocampal pathway (e.g., the Schaffer collateral-CA1 synapse) in response to electrical stimulation. frontiersin.org LTP is induced by applying a high-frequency stimulation protocol, such as a theta-burst stimulation. nih.gov
In the context of neuroprotection, these studies have shown that Aβ oligomers significantly impair the magnitude of LTP in hippocampal slices. nih.govnih.gov The application of KTP-NH2 was able to rescue this deficit, restoring LTP to control levels. nih.govnih.gov This finding provides a functional link between the structural neuroprotection (preservation of spine density) and the preservation of synaptic plasticity, which is crucial for cognitive function.
In Vivo Experimental Models
In vivo models are essential for understanding the physiological and behavioral effects of Kyotorphin acetate in a whole-organism context. These studies typically use rodent models to investigate its role in analgesia, neuroprotection, and inflammation.
Animal models of sporadic Alzheimer's disease are commonly used to test the neuroprotective effects of Kyotorphin derivatives. nih.gov One such model involves the intracerebroventricular (ICV) injection of Aβ peptide into rats to induce memory deficits. nih.govfrontiersin.org Another model uses ICV injection of streptozotocin (B1681764) to mimic sporadic AD. bas.bg The therapeutic efficacy of systemically administered Kyotorphin derivatives is then evaluated using behavioral tests that assess cognitive function, such as the Novel Object Recognition Test (NORT) and the Y-maze, which measure long-term and spatial working memory, respectively. nih.govbas.bg In these models, treatment with KTP-NH2 has been shown to prevent the memory impairments caused by Aβ. nih.govfrontiersin.org
For studying anti-inflammatory effects, a common model is the induction of localized inflammation in mice using bacterial lipopolysaccharide (LPS). frontiersin.org Techniques like intravital microscopy of the cremaster muscle can then be used to visualize and quantify inflammatory responses, such as the rolling and adhesion of leukocytes in the microvasculature. frontiersin.org
Furthermore, various animal models of pain are used to characterize the analgesic properties of Kyotorphin and its analogues. These include models of acute thermal pain (e.g., the hot-plate test) as well as models of sustained and chronic inflammatory and neuropathic pain. frontiersin.org
| Experimental Model | Compound Tested | Condition Modeled | Key Outcome | Reference |
|---|---|---|---|---|
| Rat model with ICV injection of Amyloid β | KTP-NH2 | Sporadic Alzheimer's Disease | Prevented Aβ-induced memory deficits in NOR and Y-maze tests. | nih.govfrontiersin.org |
| Rat model with ICV injection of streptozotocin | Kyotorphin | Sporadic Alzheimer's Disease | Ameliorated memory deficits and reduced anxiety-like behavior. | bas.bg |
| Mouse model with LPS-induced inflammation | KTP-NH2 and other derivatives | Inflammation | Modulated the rolling of leukocytes in the microcirculation. | frontiersin.org |
| Rodent models of acute, inflammatory, and neuropathic pain | KTP-NH2 | Pain | Demonstrated significant antinociceptive effects. | frontiersin.org |
Animal Models for Analgesia Assessment
To evaluate the analgesic properties of Kyotorphin, researchers commonly employ rodent models. A primary method involves the intracisternal (i.cist.) administration of the compound to target the lower brain stem, a key area for morphine-induced analgesia. frontiersin.org The antinociceptive effects are then measured using standardized pain response tests.
One of the principal assays used is the tail-pinch test in mice. frontiersin.org In this test, a calibrated artery clip is applied to the base of the mouse's tail, and the time it takes for the animal to respond (e.g., by attempting to remove the clip) is measured. This response is considered to reflect central pain processing rather than a simple spinal reflex. frontiersin.org The analgesic effect of Kyotorphin is confirmed if it increases the latency of this response. Furthermore, the naloxone-reversibility of the analgesic effect is often assessed to determine the involvement of opioid pathways. frontiersin.orgnih.gov Studies have demonstrated that both Kyotorphin and its more stable analog, D-Kyotorphin, produce dose-dependent analgesic effects in the tail-pinch test when administered to specific brain regions like the periaqueductal gray (PAG) and nucleus reticularis paragigantocellularis (NRPG). nih.gov
| Animal Model | Administration Route | Analgesia Test | Key Findings |
| Mouse | Intracisternal (i.cist.) | Tail-pinch test | Kyotorphin exhibits dose-dependent, naloxone-reversible analgesic effects, indicating central pain processing involvement. frontiersin.orgnih.govnih.gov |
| Rat | Local application to PAG, NRPG, and lumbosacral subarachnoid space | Tail-pinch test | D-Kyotorphin, an enzyme-resistant analog, shows potent analgesic effects. nih.gov |
Animal Models of Neurodegeneration (e.g., Amyloid-Beta Peptide-Induced Alzheimer's Models)
The neuroprotective potential of Kyotorphin is investigated using animal models that mimic the pathology of neurodegenerative conditions like Alzheimer's disease (AD). A common approach is to induce a sporadic AD model in rats.
One such model involves the intracerebroventricular (ICV) injection of streptozotocin (STZ) . researchgate.net Another widely used model is the direct ICV injection of amyloid β peptide (Aβ) , a key pathological hallmark of AD. nih.govnih.gov Following the induction of the AD-like state, animals are treated with Kyotorphin or its derivatives. The therapeutic effects are then evaluated through a combination of behavioral tests and histological analysis.
Behavioral assessments include:
Open Field Test: To study motor activity, exploration, and anxiety levels. researchgate.net
Novel Object Recognition Test (NORT): To evaluate working and recognition memory. researchgate.netnih.gov
Y-Maze Test: To assess spatial working memory. nih.govnih.gov
In Aβ-injected rats, treatment with the Kyotorphin derivative KTP-NH2 has been shown to prevent memory deficits observed in these tests. nih.govnih.gov Histological examinations, such as Congo red staining, are performed to assess Aβ amyloid accumulation in brain regions like the hippocampus. researchgate.net
| Model Type | Induction Agent | Animal | Key Assessments | Relevant Findings |
| Sporadic Alzheimer's Disease | Streptozotocin (STZ) | Rat | Open Field Test, Novel Object Recognition, Congo Red Staining | Intracerebral KTP showed a slight but significant protective effect against AD-induced behavioral abnormalities. researchgate.net |
| Sporadic Alzheimer's Disease | Amyloid β peptide (Aβ) | Rat | Novel Object Recognition, Y-Maze Test, Immunohistochemistry | Systemic administration of the derivative KTP-NH2 counteracted Aβ-induced memory impairments. nih.govnih.gov |
Animal Models for Antimicrobial and Anti-biofilm Efficacy (e.g., Galleria mellonella, Danio rerio)
To overcome the limitations and ethical considerations of using mammalian models for initial antimicrobial screening, invertebrate and lower vertebrate models are employed. Galleria mellonella (greater wax moth) larvae and Danio rerio (zebrafish) embryos are valuable tools for assessing the in vivo efficacy and toxicity of Kyotorphin derivatives. unifesp.br
The G. mellonella model is particularly useful due to its innate immune system, which shares functional similarities with that of mammals. researchgate.netnih.gov In these studies, larvae are infected with pathogenic bacteria or fungi, and the survival rate is monitored following treatment with Kyotorphin derivatives. unifesp.brresearchgate.net This model allows for the evaluation of a compound's ability to combat infection in a living organism. unifesp.brnih.gov
The Danio rerio (zebrafish) embryo model is used primarily for toxicity assessment. unifesp.br Embryos are exposed to different concentrations of the Kyotorphin derivatives, and researchers monitor mortality rates and the development of any abnormalities over specific time periods (e.g., 72 and 96 hours). unifesp.brresearchgate.net
| Organism | Application | Purpose | Key Findings |
| Galleria mellonella (Greater Wax Moth Larvae) | In vivo infection model | Assess antimicrobial/anti-biofilm efficacy and toxicity | KTP derivatives (GABA-KTP-NH2, Indol-KTP-NH2) demonstrated effective treatment against microbial infections with significant larval survival rates. unifesp.brresearchgate.net |
| Danio rerio (Zebrafish Embryos) | In vivo toxicity model | Evaluate toxicity and potential for inducing developmental abnormalities | KTP derivatives showed concentration-dependent lethality, highlighting the importance of comprehensive toxicity screening. unifesp.brresearchgate.net |
Genetic Models for Endogenous Opioid Peptide Deficiency
To dissect the precise mechanism of Kyotorphin's analgesic action, particularly its relationship with the endogenous opioid system, researchers utilize genetically modified animal models. These models involve mice that have a targeted deficiency in the precursors for endogenous opioid peptides, such as preproenkephalin or proopiomelanocortin . nih.govfrontiersin.org
By administering Kyotorphin or its derivatives to these knockout mice and observing the analgesic response, scientists can determine if the effect is dependent on the release of endogenous opioids like Met-enkephalin. nih.gov Studies have shown that the potent analgesia induced by an N-methyl tyrosine-arginine derivative of Kyotorphin is reversed in mice lacking either preproenkephalin or proopiomelanocortin. nih.govfrontiersin.org This provides strong evidence that Kyotorphin's opioid-like effects are mediated through the release of endogenous opioid peptides. nih.gov
Advanced Analytical Techniques
The purification, characterization, and quantification of this compound and its derivatives from biological and synthetic samples necessitate the use of advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection and RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in Kyotorphin research. During the initial discovery of Kyotorphin, various chromatographic techniques, including HPLC, were used to purify the dipeptide from bovine brain extracts. nih.gov
Reversed-Phase HPLC (RP-HPLC) is commonly used to purify synthetic Kyotorphin derivatives, ensuring a high degree of purity (>95%) for experimental use. nih.gov
HPLC with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying electroactive compounds, making it suitable for detecting neurotransmitters and peptides in biological samples like brain microdialysates. researchgate.netnih.govnih.gov The technique separates compounds based on their chromatographic properties, and the electrochemical detector then measures the current generated by the oxidation or reduction of the analyte at a specific electrode potential. mdpi.com This provides both selectivity and high sensitivity, allowing for the determination of compounds in the picomolar range. nih.gov While Kyotorphin itself can be analyzed, this method is particularly powerful for simultaneously measuring the release of endogenous monoamines or opioid peptides that Kyotorphin may induce.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of Kyotorphin and its synthesized derivatives. nih.gov NMR provides detailed information about the atomic and molecular structure of a compound.
In Kyotorphin research, multi-dimensional NMR experiments (¹H, ¹³C, ¹⁵N) are performed to achieve complete atom-specific assignment and to verify the primary peptide structure. mdpi.com This confirms that the correct sequence and chemical modifications have been achieved during synthesis. NMR can also provide insights into the secondary structure and conformational preferences of the peptides in solution, which can be crucial for understanding their biological activity. mdpi.com
| Analytical Technique | Application in Kyotorphin Research |
| RP-HPLC | Purification of synthetic Kyotorphin and its derivatives to achieve high purity for biological assays. nih.gov |
| HPLC-ECD | Sensitive and selective quantification of Kyotorphin and other neurochemicals (e.g., Met-enkephalin) in biological samples. researchgate.netnih.govnih.gov |
| NMR Spectroscopy | Complete structural characterization, verification of primary sequence, and conformational analysis of Kyotorphin derivatives. nih.govmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Quantification and Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the quantitative analysis of neuropeptides like Kyotorphin from complex biological matrices. Its high sensitivity, selectivity, and specificity make it ideal for detecting and quantifying low-abundance peptides.
A significant advancement in the quantification of Kyotorphin was the development of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method that utilizes benzoyl chloride (BzCl) derivatization. This derivatization strategy offers several advantages for analyzing polar analytes such as Kyotorphin. The addition of a benzoyl group to the peptide increases its retention on reversed-phase chromatography columns, which improves separation and reduces ion suppression from the sample matrix. Furthermore, BzCl labeling has been reported to increase detection sensitivity by as much as 1,000-fold.
This method marked the first reported quantitative detection of Kyotorphin in human serum. The ability to measure Kyotorphin in blood is a significant step forward, as it provides a less invasive alternative to collecting cerebrospinal fluid for studying its potential role as a biomarker in neurodegenerative diseases. The LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions for the derivatized peptide.
While metabolomics studies specifically focused on this compound are not extensively detailed in the provided search results, the application of LC-MS/MS for broad, untargeted metabolome analysis has been demonstrated in various biological contexts. These studies showcase the capability of LC-MS/MS to identify and quantify a wide range of metabolites, which could be applied to investigate the metabolic pathways influenced by this compound. For instance, untargeted metabolomics has been used to identify differential metabolites in keloid tissue, where Kyotorphin was identified as one of the significantly altered metabolites. Similarly, in a study on the interaction between an endophyte and Medicago sativa, Kyotorphin was among the compounds with the most significant changes.
Table 1: LC-MS/MS Parameters for Analysis of Benzoyl Chloride-Derivatized Neurochemicals
| Parameter | Value |
| Chromatography Column | Acquity HSS T3 C18 (1 mm×100 mm, 1.8 µm, 100 Å pore size) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.15% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 100 µL/min |
| Injection Volume | 5 µL |
| Analysis Time | 20 minutes |
This table is based on a method developed for a broad range of neurochemicals, including the first quantitative detection of Kyotorphin in human serum.
Proteomic Analysis for Mechanistic Insights
Proteomic analysis is a powerful approach to unravel the molecular mechanisms through which Kyotorphin and its derivatives exert their biological effects. By identifying and quantifying the abundance of proteins in a biological system in response to the peptide, researchers can gain insights into the signaling pathways and cellular processes that are modulated.
A key study employed proteomic analysis to investigate the antibacterial mechanism of Kyotorphin derivatives. In this research, the hemolymph of Galleria mellonella larvae was analyzed after treatment with a Kyotorphin derivative, IbKTP-NH2. The proteomic analysis revealed a significant number of differentially expressed proteins, providing clues about the peptide's mode of action.
The findings from this proteomic study suggest that the Kyotorphin derivative does not simply act on the bacterial membrane but also triggers a cellular and humoral immune response in the host. Specifically, several up-regulated proteins were involved in crucial bacterial processes such as DNA replication and cell wall synthesis, as well as virulence. This indicates a multi-faceted antibacterial mechanism.
Table 2: Differentially Expressed Proteins in G. mellonella Hemolymph after Treatment with a Kyotorphin Derivative
| Biological Process | Up-regulated Proteins |
| DNA Replication | Proteins involved in the replication fork and DNA synthesis |
| Cell Wall Synthesis | Enzymes responsible for peptidoglycan biosynthesis |
| Virulence | Proteins associated with bacterial pathogenesis |
| Immune Response | Host proteins related to cellular and humoral immunity |
This table summarizes the findings from a proteomic analysis investigating the antibacterial mechanism of a Kyotorphin derivative.
This application of proteomics highlights its utility in moving beyond the direct effects of a compound to understand its broader impact on the biological system. By identifying the proteins and pathways affected by Kyotorphin derivatives, researchers can build a more comprehensive picture of their mechanisms of action.
Biomarker Research and Neurological Conditions Associated with Kyotorphin Acetate
Biomarker Investigations in Human Cerebrospinal Fluid Samples
Recent clinical research has identified a significant decrease in the levels of Kyotorphin (B1673678) in the cerebrospinal fluid of patients diagnosed with Alzheimer's disease (AD). ulisboa.ptnih.govfrontiersin.org One study involving 25 AD patients and 13 age-matched controls demonstrated that the concentration of Kyotorphin was markedly lower in the AD group. nih.gov The mean concentration of Kyotorphin in the CSF of AD patients was found to be 1.8 ± 0.62 nM, whereas in the control group, the levels were significantly higher at 3.4 ± 1.2 nM. nih.gov This reduction in Kyotorphin levels in individuals with Alzheimer's disease points to its potential as a biomarker for the condition. ulisboa.ptfrontiersin.org The decrease in Kyotorphin is thought to be a consequence of the neuronal cell damage and loss characteristic of AD, which would naturally lead to a reduction in the production of this neuronally-synthesized dipeptide. frontiersin.orgnih.gov
Table 1: Kyotorphin and p-Tau Levels in Cerebrospinal Fluid of Alzheimer's Disease Patients and Controls
| Group | Number of Participants (n) | Mean Kyotorphin (KTP) Level (nM) | Mean Phosphorylated Tau (p-Tau) Level (pg/mL) |
|---|---|---|---|
| Alzheimer's Disease (AD) | 25 | 1.8 ± 0.62 | 403.2 ± 157.6 |
| Control (N) | 13 | 3.4 ± 1.2 | 68.8 ± 18.3 |
Data sourced from a study on Kyotorphin levels in Alzheimer's disease patients. nih.gov
Further strengthening the case for Kyotorphin as a biomarker in Alzheimer's disease is the observed inverse correlation between its levels and the concentration of phosphorylated tau protein (p-Tau) in the CSF. nih.govnih.gov P-Tau is a well-established biomarker for neurodegeneration in Alzheimer's disease, with its increased presence in the CSF reflecting the formation of neurofibrillary tangles in the brain. nih.govfrontiersin.org In a study of Alzheimer's patients, a strong inverse correlation (Pearson correlation coefficient of -0.69) was found between the levels of Kyotorphin and p-Tau in the AD group. nih.gov This suggests that as neurodegeneration progresses, indicated by rising p-Tau levels, the production of Kyotorphin diminishes. nih.gov This relationship was not as pronounced in the control group, where the Pearson correlation coefficient was -0.38. nih.gov The concomitant decrease in Kyotorphin with the increase in a key marker of neuronal decay underscores its potential utility in monitoring the progression of neurodegenerative processes. nih.govfrontiersin.org
Research has also explored the role of Kyotorphin in the context of chronic pain, revealing a notable decrease in its CSF levels in individuals suffering from persistent pain conditions. frontiersin.orgnih.govwikipedia.org A study found that the concentration of a Kyotorphin-like substance in the CSF of patients with persistent pain was significantly lower than in normal individuals. nih.gov The mean concentration in the persistent pain group was 0.24 ± 0.04 pmol/ml, a stark contrast to the 1.19 ± 0.51 pmol/ml found in the control group. nih.gov This finding suggests that Kyotorphin may act as an endogenous pain modulator in the human brain and that its depletion could be a contributing factor to the pathophysiology of chronic pain states. nih.govnih.gov The lower levels of this analgesic dipeptide in chronic pain sufferers may help to explain the sustained nature of their condition. nih.gov
Table 2: Kyotorphin-like Substance Levels in Cerebrospinal Fluid of Patients with Persistent Pain and Controls
| Group | Mean Kyotorphin-like Substance Level (pmol/ml) |
|---|---|
| Persistent Pain Patients | 0.24 ± 0.04 |
| Normal Controls | 1.19 ± 0.51 |
Data from a study on Kyotorphin-like substances in human cerebrospinal fluid. nih.gov
Future Research Directions and Therapeutic Potential of Kyotorphin Acetate
Further Elucidation of the Exact Mechanism(s) of Action
The primary mechanism of kyotorphin's analgesic effect is understood to be the release of Met-enkephalin from brain and spinal slices. frontiersin.orgnih.gov However, the precise molecular cascade leading to this release requires further detailed investigation. Current evidence suggests that kyotorphin (B1673678) binds to a specific G protein-coupled receptor (GPCR). frontiersin.orgnih.gov This interaction is thought to activate Phospholipase C (PLC) and inhibit adenylyl cyclase through a G-protein of the Gi subtype. frontiersin.orgnih.gov
The activation of PLC leads to the production of inositol trisphosphate (InsP3), which in turn activates InsP3 receptors on the endoplasmic reticulum. frontiersin.orgnih.gov This is hypothesized to cause a conformational coupling with transient receptor potential C1 (TRPC1) channels in the plasma membrane, leading to an influx of calcium ions. frontiersin.orgnih.gov This increase in intracellular calcium is a likely trigger for the exocytosis of Met-enkephalin-containing vesicles. frontiersin.orgnih.gov
Future research should focus on definitively identifying all the components of this signaling pathway and understanding their regulation. It is also important to explore whether kyotorphin has other, as yet unidentified, mechanisms of action that contribute to its physiological effects.
Comprehensive Characterization and Identification of the Endogenous Kyotorphin Receptor
A significant gap in our understanding of the kyotorphin system is the definitive identification and cloning of its endogenous receptor. nih.govnih.gov While its existence is supported by binding assays and the specific antagonism by leucine-arginine, the molecular identity of the receptor remains elusive. frontiersin.orgnih.gov
Current research indicates the presence of both high and low-affinity binding sites for kyotorphin in the brain. nih.gov The receptor is known to be a GPCR that couples to Gi proteins. nih.govfrontiersin.org The comprehensive characterization of this receptor is a critical step for several reasons. It would allow for:
The development of highly specific agonists and antagonists.
A detailed understanding of its tissue distribution and regulation.
The elucidation of its role in various physiological and pathological processes.
Modern techniques such as affinity chromatography, expression cloning, and CRISPR-based screening could be employed to isolate and identify this long-sought receptor.
Development of Novel Kyotorphin Acetate (B1210297) Derivatives with Enhanced Efficacy and Targeted Delivery
A major limitation of kyotorphin as a therapeutic agent is its poor stability and inability to effectively cross the blood-brain barrier. frontiersin.org To overcome these challenges, researchers have been developing various derivatives.
| Derivative | Modification | Reported Advantage(s) |
| Tyr-D-Arg | Substitution of L-arginine with D-arginine | Increased enzymatic stability and more potent, longer-lasting analgesic effects. frontiersin.org |
| KTP-NH2 (Tyr-Arg-NH2) | Amidation of the C-terminus | Potent analgesic activity with systemic administration. frontiersin.org |
| NMYR (N-methyl-L-tyrosine-L-arginine) | N-methylation of tyrosine | Enzymatically stable with potent analgesic effects. researchgate.net |
| Hybrid Molecules | Conjugation with other molecules (e.g., nitroxide) | Additional biological properties such as anti-inflammatory and antioxidant activities. frontiersin.org |
Future efforts in this area should focus on creating derivatives with further improved pharmacokinetic profiles. This could involve strategies such as:
Lipidation: To enhance membrane permeability.
Pegylation: To increase half-life in circulation.
Nanoparticle encapsulation: For targeted delivery to specific tissues or organs.
The development of such derivatives is crucial for translating the therapeutic potential of kyotorphin into clinical applications.
Exploration of Additional Physiological Roles and Therapeutic Applications
While the analgesic properties of kyotorphin are the most studied, evidence suggests it may have a broader range of physiological roles. frontiersin.org
Potential Therapeutic Applications:
Neurodegenerative Diseases: Lower levels of kyotorphin have been found in the cerebrospinal fluid of patients with persistent pain and have been proposed as a potential biomarker for Alzheimer's disease. wikipedia.orgfrontiersin.orgmedchemexpress.com Further investigation into its neuroprotective effects is warranted.
Inflammation: Kyotorphin and its derivatives have demonstrated anti-inflammatory properties. For example, KTP-NH2 was shown to decrease the number of rolling leukocytes in a mouse model of inflammation. frontiersin.org
Infection: Some derivatives, such as KTP-NH2 and IbKTP-NH2, have shown antimicrobial activity against Staphylococcus aureus. frontiersin.org
Epilepsy: The involvement of kyotorphin in the etiology or treatment of epilepsy has been suggested and requires further exploration. frontiersin.org
A deeper understanding of these additional roles could open up new avenues for the therapeutic use of kyotorphin acetate and its derivatives.
Investigation of Kyotorphin System Interactions with Other Endogenous Peptidergic Systems
The interaction between the kyotorphin and opioid systems is well-established through kyotorphin's ability to release Met-enkephalin. wikipedia.org The analgesic effects of some kyotorphin derivatives are abolished in mice lacking the μ-opioid receptor, further solidifying this connection. researchgate.net
However, the kyotorphin system may also interact with other peptidergic systems. For instance, kyotorphin-induced hypothermia was prevented by thyrotropin-releasing hormone (TRH), suggesting a potential interaction with the TRH neuronal system. nih.gov
Future research should systematically investigate the crosstalk between the kyotorphin system and other neuropeptide systems, such as those involving substance P, neurotensin, and somatostatin. Understanding these interactions will provide a more complete picture of kyotorphin's role as a neuromodulator and could reveal novel therapeutic targets.
Q & A
Q. What experimental models are commonly used to evaluate the analgesic effects of Kyotorphin acetate?
this compound's analgesic activity is typically assessed using carrageenin-induced hyperalgesia in rodents. In this model, subcutaneous administration of this compound (0.5–100 µg/rat) induces naloxone-reversible analgesia, measured via pressure pain thresholds (e.g., paw pressure test). Intracerebroventricular (i.c.v.) administration is also employed to study central nervous system (CNS) effects . For reproducibility, ensure calcium-dependent release assays are included, as Kyotorphin enhances Met-enkephalin release in a calcium-dependent manner in striatal tissues .
Q. How does this compound interact with opioid receptors, and what methodological approaches validate this interaction?
Kyotorphin's analgesic effects are mediated via opioidergic pathways, specifically δ-opioid receptors. Key methods include:
- Receptor antagonism studies : Co-administration of naloxone (1 mg/kg, i.p.) or naltrindole (selective δ-opioid antagonist) to reverse analgesia .
- Radioligand binding assays : Use of [³H]DAMGO or [³H]naltrindole to quantify receptor affinity in brain homogenates.
- Calcium imaging : To assess receptor activation in neuronal cultures. Note that Kyotorphin does not inhibit electrically induced contractions in guinea pig ileum, suggesting receptor subtype specificity .
Q. What are the standard protocols for synthesizing and characterizing this compound?
Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Critical steps:
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Characterization : Mass spectrometry (expected m/z: 397.43) and NMR to confirm structure .
- Purity assessment : ≥95% via analytical HPLC. Store lyophilized peptide at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor mechanisms and metabolic stability?
Contradictions arise from its naloxone-reversible analgesia versus lack of direct opioid receptor binding in some assays. Advanced strategies include:
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., Tyr-Arg fragments) that may indirectly activate opioid pathways .
- Knockout models : Use δ-opioid receptor (DOR) knockout mice to isolate receptor-specific effects .
- Calcium imaging in transfected cells : Express human DOR in HEK293 cells to confirm direct/indirect activation .
Q. What methodologies optimize this compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?
Kyotorphin’s poor BBB permeability limits its efficacy. Solutions:
- Prodrug design : Glucose-conjugated derivatives to exploit GLUT1 transporters, validated via intestinal transport assays and stability tests .
- Nanocarrier systems : Liposomal encapsulation with PEGylation to enhance half-life. Assess bioavailability via microdialysis in rodent CSF .
- Intranasal delivery : Evaluate using fluorescently labeled peptide and in vivo imaging .
Q. How do researchers address conflicting data on this compound’s role in Alzheimer’s disease biomarkers?
While suggests utility as an Alzheimer’s biomarker, mechanistic links are unclear. Approaches:
- CSF profiling : Quantify Kyotorphin levels in Alzheimer’s patients versus controls via ELISA.
- Amyloid-β interaction studies : Surface plasmon resonance (SPR) to test binding to Aβ plaques.
- Gene expression analysis : RNA-seq of postmortem brain tissue to correlate Kyotorphin levels with enkephalinase activity .
Methodological Challenges and Solutions
Q. What experimental designs mitigate variability in this compound’s antinociceptive assays?
Variability often stems from route-dependent efficacy (e.g., i.c.v. vs. systemic). Best practices:
- Dose-response standardization : Use a logarithmic dose range (0.1–100 µg) and normalize to baseline pain thresholds .
- Blinded scoring : Employ automated von Frey filaments or Hargreaves’ apparatus to reduce observer bias .
- Control for hyperalgesia induction : Validate carrageenin concentrations (1% w/v in saline) and injection sites .
Q. How can researchers improve the stability of this compound in formulation studies?
Degradation issues (e.g., hydrolysis) require:
- Lyophilization with cryoprotectants : Trehalose (5% w/v) to prevent peptide aggregation .
- pH optimization : Formulate at pH 5.0–6.0 to minimize deamidation.
- Stability-indicating assays : Size-exclusion chromatography (SEC) and peptide mapping via LC-MS .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
Use ANOVA with post hoc tests (e.g., Bonferroni) for multi-dose comparisons. Report effect sizes (Cohen’s d) and confidence intervals. For non-normal data, apply Kruskal-Wallis with Dunn’s correction .
Q. How should researchers document negative results or contradictory findings in Kyotorphin studies?
Transparency is critical. Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
